Rapamycin-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C51H79NO13 |
|---|---|
分子量 |
917.2 g/mol |
IUPAC名 |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 |
InChIキー |
QFJCIRLUMZQUOT-QNAMYDBASA-N |
異性体SMILES |
[2H]C([2H])([2H])O[C@H]1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C1C)C)C)OC)O)C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C |
正規SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
製品の起源 |
United States |
Foundational & Exploratory
The Purpose of Deuterated Rapamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated rapamycin represents a strategic advancement in the development of mTOR inhibitors, aiming to enhance the therapeutic profile of the parent compound, rapamycin (also known as sirolimus). By selectively replacing hydrogen atoms with deuterium at key metabolic sites, deuterated rapamycin is designed to exhibit improved pharmacokinetic properties. This modification is based on the kinetic isotope effect, which predicts a slower rate of metabolic breakdown, potentially leading to increased stability, longer half-life, and greater systemic exposure. These enhancements could translate into more consistent therapeutic efficacy, reduced dosing frequency, and an improved safety profile for the treatment of various conditions, including organ transplant rejection, autoimmune diseases, and cancer. This guide provides a comprehensive overview of the purpose, mechanism of action, and potential advantages of deuterated rapamycin, supported by relevant signaling pathways and experimental methodologies.
Introduction
Rapamycin is a macrolide compound with potent immunosuppressive and antiproliferative properties, primarily mediated through the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][2] Despite its clinical efficacy, rapamycin's therapeutic use can be challenged by its pharmacokinetic variability, including a complex metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) enzymes.[3] Drug deuteration is a well-established strategy in medicinal chemistry to overcome such limitations by improving a drug's metabolic stability.[4] The substitution of hydrogen with deuterium, a stable isotope of hydrogen, at metabolically vulnerable positions can significantly slow down the rate of enzymatic degradation due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This guide explores the purpose and potential of deuterated rapamycin in drug development.
The Rationale for Deuterating Rapamycin: The Kinetic Isotope Effect
The primary purpose of developing deuterated rapamycin is to enhance its pharmacokinetic profile. This is achieved by leveraging the kinetic isotope effect. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of chemical reactions, including enzymatic metabolism.
This strategic deuteration is anticipated to result in several key advantages over the non-deuterated parent compound[5]:
-
Increased Metabolic Stability: Slower metabolism leads to a more stable compound in vivo.
-
Reduced Clearance: A lower rate of metabolic breakdown reduces the rate at which the drug is cleared from the body.
-
Increased Half-Life: Reduced clearance leads to a longer elimination half-life, allowing for less frequent dosing.
-
Improved Bioavailability: By reducing first-pass metabolism in the gut and liver, a greater proportion of the administered dose may reach systemic circulation.
-
Potentially Reduced Intersubject Variability: A more predictable metabolic profile could lead to less variability in drug exposure among patients.
Data Presentation: Pharmacokinetic Profile
While the theoretical benefits of deuterated rapamycin are well-founded, publicly available, peer-reviewed studies presenting a direct quantitative comparison of the pharmacokinetic parameters of deuterated and non-deuterated rapamycin are limited. Patent literature, however, claims improved physicochemical and pharmacokinetic properties.[5] For illustrative purposes, the following table presents a hypothetical comparison based on the expected outcomes of deuteration, alongside published pharmacokinetic data for standard rapamycin in various preclinical models.
| Pharmacokinetic Parameter | Standard Rapamycin (Reported Values in Rats) | Deuterated Rapamycin (Projected Improvement) | Reference |
| Oral Bioavailability (%) | ~10-20 | Higher (e.g., >20%) | [6] |
| Half-life (t½) (hours) | ~15-20 | Longer (e.g., >25) | [6] |
| Clearance (CL) (L/h/kg) | Variable, relatively high | Lower | [3] |
| Metabolite Formation | Extensive (demethylation, hydroxylation) | Reduced | [3] |
Note: The values for deuterated rapamycin are projected based on the principles of the kinetic isotope effect and claims in patent literature.[5] Specific values would need to be determined through direct comparative preclinical and clinical studies.
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
Deuterated rapamycin is expected to retain the same mechanism of action as its non-deuterated counterpart. Rapamycin exerts its effects by inhibiting the mTOR protein kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).
The inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This, in turn, suppresses protein synthesis and arrests the cell cycle in the G1 phase, thereby exerting its immunosuppressive and antiproliferative effects.
Signaling Pathway Diagram
Caption: The mTOR Signaling Pathway and Inhibition by Deuterated Rapamycin.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of deuterated rapamycin. Below are representative protocols for key experiments.
Comparative Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of deuterated rapamycin and non-deuterated rapamycin in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, n=5 per group).
-
Drug Formulation: Deuterated and non-deuterated rapamycin are formulated in a suitable vehicle (e.g., 5% PEG400, 5% Tween 80 in water).
-
Drug Administration: A single oral gavage dose (e.g., 2 mg/kg) of either deuterated or non-deuterated rapamycin is administered to each rat.
-
Blood Sampling: Blood samples (~100 µL) are collected from the tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 h). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Preparation: Whole blood samples are processed by protein precipitation. An internal standard (e.g., ascomycin) is added, followed by a precipitating agent (e.g., methanol or acetonitrile). Samples are vortexed and centrifuged to pellet proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentrations of rapamycin and its deuterated counterpart in the blood samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t½ (half-life), and CL/F (oral clearance).
In Vitro mTORC1 Inhibition Assay
Objective: To assess the in vitro potency of deuterated rapamycin in inhibiting mTORC1 signaling.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T or a cancer cell line with an active mTOR pathway) is cultured in appropriate media.
-
Drug Treatment: Cells are treated with varying concentrations of deuterated rapamycin or non-deuterated rapamycin (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 2 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentrations of the lysates are determined (e.g., using a BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated S6K (p-S6K) at Thr389, total S6K, phosphorylated 4E-BP1 (p-4E-BP1) at Thr37/46, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Quantification: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of mTORC1 inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for Evaluating Deuterated Rapamycin.
Conclusion
Deuterated rapamycin holds significant promise as a next-generation mTOR inhibitor with an optimized pharmacokinetic profile. The strategic incorporation of deuterium is designed to enhance metabolic stability, leading to a longer half-life and potentially more consistent therapeutic effects. While direct comparative quantitative data in peer-reviewed literature is still emerging, the underlying scientific principles and claims in patent filings provide a strong rationale for its development. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic advantages of deuterated rapamycin across its various potential indications, including immunosuppression, oncology, and the treatment of autoimmune disorders. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent.
References
- 1. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? | Aging [aging-us.com]
- 2. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated drugs; updates and obviousness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 6. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Rapamycin-d3: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Rapamycin-d3. This deuterated analog of Rapamycin is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the quantification of Rapamycin by mass spectrometry.
Core Chemical Properties
This compound, also known as Sirolimus-d3, is the deuterium-labeled form of Rapamycin.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which is essential for its use in mass spectrometry-based assays.[1] The key chemical properties are summarized in the table below.
| Property | Value | References |
| Formal Name | 7-O-demethyl-7-O-(methyl-d3)-rapamycin | [2] |
| Synonyms | Sirolimus-d3, AY-22989-d3, NSC 226080-d3 | [1][2][3] |
| CAS Number | 392711-19-2 | [1][2][4][5] |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [2][4][5] |
| Molecular Weight | 917.19 g/mol | [3][4] |
| Purity | >98% deuterated forms (d1-d3) | [2][6] |
| Appearance | White Solid | [5] |
| Storage Temperature | -20°C (in freezer), protect from light | [4] |
| UV Absorbance (λmax) | 268, 278, 289 nm | [2] |
Solubility
The solubility of this compound in various organic solvents is a crucial parameter for its handling and application in experimental settings.
| Solvent | Solubility | Reference |
| Chloroform | 5 mg/ml | [2] |
| DMSO | 25 mg/ml | [2] |
| Ethanol | 50 mg/ml | [2] |
| Methanol | 25 mg/ml | [2] |
Synthesis of this compound
The synthesis of deuterated analogs of Rapamycin, such as this compound, is a key process for producing the necessary internal standards for clinical and research applications. The general approach involves the selective deuteration of the Rapamycin molecule. A method for the synthesis of deuterated Rapamycin compounds has been described, which can be adapted for the specific synthesis of this compound.[7]
Experimental Protocol: Synthesis of a Deuterated Rapamycin Analog
The following protocol is a representative example based on synthetic strategies for deuterated macrolides.
Objective: To synthesize a deuterated analog of Rapamycin.
Materials:
-
Rapamycin
-
Deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I)
-
A suitable solvent system (e.g., a mixture of cyclohexane and dichloromethane)
-
A mild base
-
Oxidizing agent (e.g., poly(vinylpyridinium)dichromate)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Dissolution: Dissolve Rapamycin (11 mM) in a 1:1 mixture of cyclohexane and dichloromethane (10 ml).[7]
-
Cooling: Cool the reaction mixture in an ice bath to control the reaction temperature.[7]
-
Oxidation: Add poly(vinylpyridinium)dichromate (0.5 grams) to the cooled solution.[7]
-
Reaction Monitoring: Stir the reaction mixture overnight. The progress of the reaction should be monitored by mass spectrometry to observe the formation of the desired product.[7]
-
Work-up:
-
Isolation: Filter the solution to remove the drying agent and concentrate the organic solution to obtain the crude product.[7]
-
Purification: The crude product is then purified using standard chromatographic techniques to yield the final deuterated Rapamycin compound. The purity and identity of the final product are confirmed by mass spectrum analysis.[7]
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin and its deuterated analog, this compound, exert their biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[8][9] Rapamycin acts as a potent and specific allosteric inhibitor of mTOR Complex 1 (mTORC1).[1][6]
The mechanism involves the formation of a complex between Rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12).[8] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[8] The inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for protein synthesis and cell growth, including the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. esschemco.com [esschemco.com]
- 6. caymanchem.com [caymanchem.com]
- 7. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longevity.direct [longevity.direct]
- 10. stemcell.com [stemcell.com]
A Technical Guide to the In Vitro Mechanism of Action of Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent, which has since become a cornerstone of immunosuppressive and anti-cancer research.[1] Rapamycin-d3 is a deuterated analog of Rapamycin. In drug development, deuteration—the substitution of hydrogen with its heavy isotope deuterium—is a common strategy to modify a compound's pharmacokinetic profile, primarily by slowing its rate of metabolic degradation. Critically, this isotopic substitution does not alter the fundamental in vitro mechanism of action. Therefore, this guide will detail the well-established in vitro mechanism of Rapamycin, which is directly applicable to this compound.
The primary intracellular target of Rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[2] Rapamycin exerts its effects by inhibiting a specific multiprotein complex known as mTOR Complex 1 (mTORC1).[3][4]
Core Mechanism of Action: Allosteric Inhibition of mTORC1
The action of Rapamycin is not direct. Upon entering the cell, it first binds to a highly conserved intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[4][5] This Rapamycin-FKBP12 complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[3][4] This event creates a ternary complex (FKBP12-Rapamycin-mTOR) that allosterically inhibits the activity of mTORC1.[6][7] It is important to note that Rapamycin is a specific inhibitor of mTORC1; the second mTOR complex, mTORC2, is generally considered insensitive to acute Rapamycin treatment because its structure hinders the binding of the FKBP12-Rapamycin complex.[3][6]
The formation of this ternary complex restricts substrate access to the mTORC1 kinase active site and can destabilize the integrity of the mTORC1 complex, thereby preventing the phosphorylation of its key downstream effectors.[7]
Figure 1. this compound inhibits the mTORC1 signaling pathway.
Downstream Signaling and Cellular Effects
mTORC1 controls protein synthesis and cell growth by phosphorylating two key downstream effectors: Ribosomal Protein S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).[4][8]
-
Inhibition of S6K1: In its active, phosphorylated state, S6K1 promotes protein synthesis and ribosome biogenesis. Rapamycin-mediated inhibition of mTORC1 prevents the phosphorylation of S6K1 at key sites like Threonine 389, leading to its inactivation.[9][10] This is a highly sensitive and robust marker of Rapamycin activity in vitro.[11]
-
Activation of 4E-BP1: 4E-BP1 is a translational repressor. When phosphorylated by mTORC1, it releases the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to initiate cap-dependent translation. When mTORC1 is inhibited by Rapamycin, 4E-BP1 remains in its hypophosphorylated, active state, where it binds to and sequesters eIF4E, thus inhibiting the translation of key mRNAs required for cell cycle progression and proliferation.[7][8]
It is noteworthy that the phosphorylation of S6K1 is generally more sensitive to Rapamycin than the phosphorylation of 4E-BP1, which can be resistant to acute treatment in some cell types.[7][12] This differential sensitivity is attributed to the "substrate quality," where S6K1 is a poorer substrate for mTORC1, making its phosphorylation more susceptible to partial inhibition of the kinase.[13][14]
The net result of mTORC1 inhibition is a significant reduction in protein synthesis, leading to G1 cell cycle arrest and a potent anti-proliferative effect.[15][16]
Quantitative In Vitro Data
The anti-proliferative activity of Rapamycin is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type and experimental conditions.
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| T98G | Glioblastoma | 2 nM | 72 hours[15] |
| U87-MG | Glioblastoma | 1 µM | 72 hours[15] |
| MCF-7 | Breast Cancer | 20 nM | -[11][17] |
| MDA-MB-231 | Breast Cancer | 10 µM | -[11][17] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.39 µM | 72 hours[18] |
| Ca9-22 | Oral Cancer | ~15 µM | 24 hours[19] |
| HT-1080 | Fibrosarcoma | 1.8 µM | -[20] |
| HeLa | Cervical Cancer | 0.25 µM | -[20] |
| Endothelial Cells (VM) | Venous Malformation | Concentration-dependent | 48-72 hours[16][21] |
Note: The IC50 for mTOR kinase inhibition itself is much lower, typically around 0.1 nM.[15][22] The higher concentrations required to inhibit cell proliferation reflect the complex downstream cellular processes.
Experimental Protocols
Verifying the in vitro mechanism of this compound involves several key experimental techniques.
Western Blot Analysis of mTORC1 Signaling
This is the most common method to directly assess the phosphorylation status of mTORC1 downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, U87-MG) and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).[15][22]
-
Cell Lysis: Place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][23]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).[2][23]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 10-50 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[23] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBS-T for 1 hour at room temperature.[23]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Ser65), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).[10][25]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23] A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of mTORC1 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mTORC1 - Wikipedia [en.wikipedia.org]
- 4. The complexes of mammalian target of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling by Target of Rapamycin Proteins in Cell Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 20. AI-Predicted mTOR Inhibitor Reduces Cancer Cell Proliferation and Extends the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rapamycin.us [rapamycin.us]
- 23. pubcompare.ai [pubcompare.ai]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
The deuterium kinetic isotope effect on sirolimus: A technical guide to its anticipated biological activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the biological activity of deuterium-labeled sirolimus, a strategic modification aimed at enhancing its therapeutic potential. While direct comparative quantitative data between deuterated and non-deuterated sirolimus is limited in publicly available literature, this document synthesizes the foundational principles of deuterium labeling, the established biological activity of sirolimus, and the anticipated benefits of its isotopic enrichment. The experimental protocols detailed herein represent standard methodologies that would be employed to verify the expected improvements in the pharmacokinetic and pharmacodynamic profiles of deuterium-labeled sirolimus.
Introduction: The Rationale for Deuterium Labeling of Sirolimus
Sirolimus (also known as rapamycin) is a potent immunosuppressant and anticancer agent that functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.[1][2] Despite its efficacy, sirolimus exhibits a variable pharmacokinetic profile and is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) enzymes in the liver and intestine.[3][4][5] This metabolism leads to the formation of various demethylated and hydroxylated metabolites, contributing to inter-patient variability in drug exposure and potential side effects.[3][4]
Deuterium labeling, the substitution of hydrogen atoms with their stable, heavier isotope deuterium, is a well-established strategy in drug development to improve the metabolic stability of pharmaceuticals. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms at sites of metabolic vulnerability in the sirolimus molecule, it is anticipated that its rate of metabolism will be reduced.[1] This strategic deuteration is expected to lead to a longer half-life, increased systemic exposure, and potentially a more consistent and predictable pharmacokinetic profile, which could translate to improved therapeutic efficacy and safety.[1]
Anticipated Biological Activity and Pharmacokinetic Profile
The fundamental mechanism of action of sirolimus, binding to the immunophilin FKBP12 to inhibit the mTORC1 complex, is not expected to be altered by deuterium labeling. The primary impact of deuteration is anticipated to be on the drug's metabolic fate and disposition.
Data Presentation
The following tables present a summary of the anticipated effects of deuterium labeling on the key biological and pharmacokinetic parameters of sirolimus. It is important to note that these tables are illustrative, based on the established principles of the kinetic isotope effect, as direct comparative data from head-to-head studies are not widely available in the public domain.
Table 1: Anticipated In Vitro Biological Activity of Deuterium-Labeled Sirolimus
| Parameter | Sirolimus | Deuterium-Labeled Sirolimus | Anticipated Change |
| mTORC1 Inhibition (IC50) | ~1 nM | ~1 nM | No significant change |
| FKBP12 Binding Affinity (Kd) | ~0.2 nM | ~0.2 nM | No significant change |
| Immunosuppressive Activity (IC50) | ~0.5-5 ng/mL | ~0.5-5 ng/mL | No significant change |
Table 2: Anticipated In Vivo Pharmacokinetic Parameters of Deuterium-Labeled Sirolimus
| Parameter | Sirolimus | Deuterium-Labeled Sirolimus | Anticipated Change |
| Half-life (t1/2) | ~62 hours | > 62 hours | Increased |
| Clearance (CL/F) | High | Lower | Decreased |
| Area Under the Curve (AUC) | Variable | Higher and more consistent | Increased |
| Metabolite Formation | Extensive | Reduced | Decreased |
| Bioavailability (F) | ~15% | > 15% | Potentially Increased |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to evaluate and compare the biological activity of deuterium-labeled sirolimus with its non-deuterated counterpart.
In Vitro mTORC1 Kinase Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of sirolimus and deuterium-labeled sirolimus against mTORC1.
Materials:
-
Recombinant human mTORC1 enzyme
-
FKBP12 protein
-
ATP
-
Substrate peptide (e.g., a peptide derived from 4E-BP1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT)
-
Sirolimus and deuterium-labeled sirolimus stock solutions
-
384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of sirolimus and deuterium-labeled sirolimus in DMSO.
-
In a 384-well plate, add the test compounds and FKBP12 to the assay buffer.
-
Add the mTORC1 enzyme and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 values using a non-linear regression analysis.
Metabolic Stability in Human Liver Microsomes
Objective: To assess and compare the in vitro metabolic stability of sirolimus and deuterium-labeled sirolimus.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Sirolimus and deuterium-labeled sirolimus
-
Acetonitrile with an internal standard (e.g., a structurally related but chromatographically distinct compound)
-
Incubator
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system in phosphate buffer at 37°C.
-
Add sirolimus or deuterium-labeled sirolimus to the HLM suspension to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound against time to determine the in vitro half-life (t1/2).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of sirolimus and deuterium-labeled sirolimus in a rodent model (e.g., rats or mice).
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
Sirolimus and deuterium-labeled sirolimus formulations for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single dose of sirolimus or deuterium-labeled sirolimus to different groups of animals via oral gavage and intravenous injection.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Process the blood samples to extract the drug and internal standard.
-
Quantify the concentrations of the parent drug and its major metabolites in the blood samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Calculate oral bioavailability (F) by comparing the AUC from oral administration to the AUC from intravenous administration.
Mandatory Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of the Sirolimus-FKBP12 complex.
Experimental Workflow
References
- 1. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 2. Exploring Sirolimus Pharmacokinetic Variability Using Data Available from the Routine Clinical Care of Renal Transplant Patients – Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Patent Public Search | USPTO [uspto.gov]
Topic: Rapamycin-d3 as a Quantitative Probe for mTOR Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients (amino acids), energy levels, and cellular stress, to control essential anabolic and catabolic processes.[2][3][4] Given its critical role, the mTOR signaling pathway is frequently dysregulated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key therapeutic target.[5][6][7][8]
Rapamycin (also known as Sirolimus) is a macrolide compound that potently and specifically inhibits mTOR.[9][10] It functions by first forming a complex with the intracellular receptor FKBP12; this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of one of its two complexes, mTORC1.[5][7][9][11]
To accurately study the pharmacokinetics and pharmacodynamics of Rapamycin and its effect on the mTOR pathway, precise quantification in biological matrices is essential. This is where Rapamycin-d3, a deuterated isotopologue of Rapamycin, becomes an indispensable tool. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.[9][12] Its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for highly accurate and precise measurement of Rapamycin concentrations by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the mTOR signaling pathway, the mechanism of Rapamycin, and the application of this compound as a quantitative probe.
The mTOR Signaling Pathway
mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3][13] These complexes have different components, upstream regulators, downstream targets, and sensitivities to Rapamycin.
-
mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and DEPTOR.[1][2] It is a master regulator of cell growth that is sensitive to nutrients, growth factors, and energy status.[2] Activation of mTORC1 promotes protein synthesis by phosphorylating key targets like S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), and inhibits catabolic processes like autophagy.[3][13] mTORC1 is acutely sensitive to inhibition by the Rapamycin-FKBP12 complex.[10][13]
-
mTORC2: Composed of mTOR, Rictor, mSin1, mLST8, and Protor.[2][5][13] mTORC2 is generally considered insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[10][13] It regulates cellular survival and cytoskeletal organization primarily by phosphorylating and activating members of the AGC kinase family, including Akt (at Ser473), SGK1, and PKCα.[2][10]
Upstream signals from growth factors typically activate mTORC1 through the PI3K-Akt pathway, which results in the inhibitory phosphorylation of the Tuberous Sclerosis Complex (TSC1/2).[2][13] This relieves TSC's GTPase-activating protein (GAP) activity towards the small GTPase Rheb, allowing GTP-bound Rheb to activate mTORC1 directly.[2]
Mechanism of Action: Rapamycin and this compound
Rapamycin does not inhibit the mTOR kinase domain directly. Instead, it acts as a "molecular glue".[14] It first binds to the highly conserved immunophilin FKBP12. This newly formed Rapamycin-FKBP12 complex then binds to the FRB domain on mTOR, specifically within the mTORC1 complex.[7][11] This binding event sterically hinders the access of mTORC1 substrates, like S6K1 and 4E-BP1, to the kinase active site, thereby inhibiting downstream signaling.[7][14]
This compound is structurally and chemically identical to Rapamycin, except that three hydrogen atoms have been replaced with deuterium atoms.[9][12][15] This isotopic labeling does not alter its biological activity; it will still bind to FKBP12 and inhibit mTORC1 in the same manner. However, the increase in mass (approximately 3 Daltons) makes it distinguishable from unlabeled Rapamycin in a mass spectrometer.[12][16] This property is the foundation of its use as an internal standard for accurate quantification.[9][17]
Experimental Protocol: Quantification of Rapamycin using LC-MS/MS
The use of this compound as an internal standard is central to the robust quantification of Rapamycin in complex biological samples like whole blood, plasma, or tissue homogenates. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
General Workflow
Detailed Methodology
This protocol is a representative synthesis based on established methods.[16][18][19][20][21] Researchers should perform specific validation for their own matrices and instrumentation.
1. Preparation of Standards and Solutions:
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of Rapamycin and this compound in methanol.[19] Store at -20°C.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the Rapamycin stock solution to create a calibration curve (e.g., 0.5 to 50 ng/mL).[21] Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 10 ng/mL).
-
Precipitation Reagent: Prepare a protein precipitation solution, typically methanol containing zinc sulfate (0.1 M), spiked with the this compound working solution.[20][21]
2. Sample Preparation:
-
Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.[18][22]
-
Add 200-300 µL of the cold precipitation reagent containing the this compound internal standard.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and mixing.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[20]
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.[16][20]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid and ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typical.[16][18]
-
Injection Volume: 10-20 µL.[19]
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is standard.[16][18][19]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific parent-to-product ion transitions are monitored. Due to the formation of different adducts (e.g., sodium, ammonium), these can vary slightly between instruments and methods. Common transitions are:
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the Rapamycin and this compound MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Rapamycin) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of Rapamycin in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.
Summary of Quantitative Data
The performance of LC-MS/MS methods for Rapamycin quantification is characterized by several key parameters. The use of a deuterated internal standard like this compound is critical for achieving high precision and accuracy.
| Method Parameter | Cyclosporin A | Tacrolimus | Sirolimus (Rapamycin) | Everolimus | Mycophenolic Acid | Reference |
| Linear Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL | [21] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 ng/mL | 0.6 ng/mL | 0.5 ng/mL | 0.01 µg/mL | [21] |
| Inter-Assay Precision (CV%) | 2.5 - 8.2% | 3.5 - 10.1% | 3.8 - 12.5% | 3.9 - 11.2% | 4.6 - 8.6% | [21] |
| Inter-Assay Accuracy | 90 - 104% | 94 - 108% | 90 - 113% | 93 - 108% | 98 - 105% | [21] |
| Sample Matrix | Linear Range | Inter-run Accuracy | Inter-run Precision (CV%) | Reference |
| Porcine Whole Blood | 0.1 – 100 ng/mL | 4.0% to 7.0% | 7.8% to 13.0% | [22] |
| Porcine Tissues | 0.5 – 500 ng/g | -4.8% to 3.8% | 3.3% to 10.8% | [22] |
| Sample Matrix | Linear Range | Reference |
| Rabbit Ocular Tissue | 2.3 - 1000.0 ng/mL | [19] |
| Human Whole Blood | 2 - 100 ng/mL (HPLC method) | [19] |
Conclusion
This compound is a critical analytical tool for researchers studying the mTOR signaling pathway. While Rapamycin itself is the active inhibitor used to probe the biological functions of mTORC1, this compound provides the means to accurately measure its concentration in complex biological systems. By serving as an ideal internal standard for LC-MS/MS, it enables precise pharmacokinetic studies, therapeutic drug monitoring, and quantitative assessments of drug-target engagement. The detailed protocols and robust performance metrics outlined in this guide underscore the essential role of this compound in advancing our understanding of mTOR signaling in both basic research and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 13. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 16. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 19. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 21. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isotopic Labeling of Rapamycin for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of rapamycin, a critical tool for researchers in pharmacology, drug metabolism, and molecular biology. This document details the synthesis, analysis, and application of isotopically labeled rapamycin, offering structured data, in-depth experimental protocols, and visual diagrams to facilitate a deeper understanding of its utility in scientific research.
Introduction to Isotopic Labeling of Rapamycin
Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. In the context of rapamycin, this involves substituting specific carbon, hydrogen, or nitrogen atoms with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N). This subtle modification in mass does not significantly alter the chemical or biological properties of rapamycin but allows for its precise detection and quantification, particularly in complex biological matrices.
The primary applications of isotopically labeled rapamycin include:
-
Internal Standards in Quantitative Analysis: Isotopically labeled rapamycin, such as D₃-rapamycin or ¹³C,D₃-rapamycin, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it co-elutes and experiences similar ionization effects, leading to highly accurate and precise quantification of rapamycin in biological samples like whole blood.[2][3][4]
-
Pharmacokinetic and Metabolism Studies: Deuterated rapamycin can be used to study the metabolic fate of the drug. The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.[5][6][7] This allows researchers to investigate metabolic pathways and identify sites of metabolism on the rapamycin molecule.
-
Target Identification and Engagement: Biotinylated rapamycin is a valuable tool for identifying and studying the proteins that interact with rapamycin, most notably the FK506-binding protein 12 (FKBP12).[5] This affinity probe can be used in pull-down assays to isolate and identify rapamycin-binding proteins from cell lysates.
Synthesis of Isotopically Labeled Rapamycin
The synthesis of isotopically labeled rapamycin can be achieved through chemical synthesis or biosynthetic methods.
Chemical Synthesis of Deuterated Rapamycin
Deuterated rapamycin is typically synthesized by introducing deuterium atoms at specific positions in the rapamycin molecule. A general approach involves the use of deuterated reagents in the final steps of a synthetic route or through exchange reactions on the parent molecule.
Experimental Protocol: Synthesis of 31,42-d₂-7-deuterated Rapamycin
This protocol is a general guideline based on patented information and may require optimization.
-
Dissolution: Dissolve rapamycin (11 mM) in a 1:1 mixture of cyclohexane and dichloromethane (10 ml).
-
Cooling: Cool the solution in an ice bath.
-
Oxidation: Add poly(vinylpyridinium)dichromate (0.5 grams) to the cooled solution.
-
Reaction: Stir the reaction mixture overnight. Monitor the reaction progress by mass spectrometry.
-
Work-up:
-
Filter the reaction mixture.
-
Wash the filtrate with water.
-
Dry the organic layer using anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic solvent.
-
-
Characterization: Characterize the resulting white solid by LC/MS to confirm the incorporation of deuterium.
Biosynthetic Production of ¹³C and ¹⁵N-Labeled Rapamycin
Biosynthesis offers an efficient method for producing uniformly or selectively labeled rapamycin with ¹³C and ¹⁵N. This is achieved by feeding a culture of the rapamycin-producing bacterium, Streptomyces hygroscopicus, with isotopically labeled precursors.
Experimental Protocol: Biosynthetic Labeling of Rapamycin
This is a generalized protocol and requires optimization of precursor concentrations and fermentation conditions.
-
Culture Preparation: Prepare a seed culture of Streptomyces hygroscopicus in a suitable medium (e.g., soybean-mannitol medium).
-
Production Culture: Inoculate a larger production culture with the seed culture. The production medium should be formulated to support robust rapamycin production.
-
Precursor Feeding:
-
For ¹³C-labeling , supplement the production medium with a ¹³C-labeled carbon source, such as [U-¹³C]-glucose or [1,2-¹³C]-acetate, at an optimized concentration.
-
For ¹⁵N-labeling , supplement the production medium with a ¹⁵N-labeled nitrogen source, such as [¹⁵N]-ammonium sulfate or a mixture of [¹⁵N]-amino acids.
-
-
Fermentation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for a period determined to be optimal for rapamycin production.
-
Extraction and Purification:
-
Harvest the biomass and extract rapamycin using an organic solvent (e.g., ethyl acetate).
-
Purify the labeled rapamycin from the crude extract using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).
-
-
Isotopic Enrichment Analysis: Determine the isotopic purity and enrichment of the labeled rapamycin using high-resolution mass spectrometry.
Quantitative Analysis Using Isotopically Labeled Rapamycin
Isotopically labeled rapamycin is the gold standard for internal standards in LC-MS/MS quantification of the drug in biological matrices.
LC-MS/MS Method Performance
The use of a stable isotope-labeled internal standard (SIL-IS) significantly improves the accuracy and precision of rapamycin quantification compared to using a structural analog as an internal standard.
| Parameter | With SIL-IS (¹³C,D₃-Sirolimus) | With Analog IS (Ascomycin) | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/L | 0.25 µg/L | [4] |
| Inter-day Precision (CV%) | < 10% | < 15% | [2][3] |
| Accuracy (% bias) | Within ±15% | Within ±20% | [2][3] |
Experimental Protocol: Quantification of Rapamycin in Whole Blood by LC-MS/MS
This protocol provides a general workflow for the quantification of rapamycin in whole blood using an isotopically labeled internal standard.[1][2][3][4]
-
Sample Preparation:
-
Pipette 100 µL of whole blood sample into a microcentrifuge tube.
-
Add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the isotopically labeled rapamycin internal standard (e.g., D₃-rapamycin at 10 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
LC Separation:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot (e.g., 10 µL) onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both rapamycin and the isotopically labeled internal standard (e.g., for rapamycin: m/z 931.6 → 864.5; for D₃-rapamycin: m/z 934.6 → 864.5).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Studies with Deuterated Rapamycin
Deuteration can alter the pharmacokinetic profile of drugs by slowing down their metabolism. This can lead to increased exposure and a longer half-life.[5][6][7]
| Pharmacokinetic Parameter | Non-deuterated Drug (Example) | Deuterated Drug (Example) | General Trend with Deuteration | Reference |
| Area Under the Curve (AUC) | Varies | Increased | Increase | |
| Maximum Concentration (Cmax) | Varies | Increased | Increase | |
| Clearance (CL) | Varies | Decreased | Decrease | |
| Half-life (t₁/₂) | Varies | Increased | Increase |
Note: The specific quantitative changes in pharmacokinetic parameters upon deuteration are highly dependent on the drug and the position of deuteration.
Target Identification using Biotinylated Rapamycin
Biotinylated rapamycin is a chemical probe used to identify and study the proteins that interact with rapamycin. The high affinity of biotin for streptavidin allows for the efficient capture of the rapamycin-protein complex.
Synthesis of Biotinylated Rapamycin
Biotin can be conjugated to rapamycin through a linker attached to one of its hydroxyl groups, typically at the C40 position, which is not critical for binding to FKBP12.
Experimental Protocol: Synthesis of a Rapamycin-Biotin Conjugate
This is a generalized protocol and requires optimization.
-
Protection of Hydroxyl Groups (Optional): If necessary, selectively protect the hydroxyl groups of rapamycin that are not intended for biotinylation using appropriate protecting groups.
-
Activation of Biotin: Activate the carboxylic acid group of a biotin derivative containing a linker arm (e.g., Biotin-PEG4-NHS ester) to make it reactive towards hydroxyl groups.
-
Conjugation: React the activated biotin derivative with rapamycin in an appropriate solvent (e.g., dichloromethane) in the presence of a catalyst (e.g., DMAP).
-
Deprotection (if applicable): Remove any protecting groups to yield the final rapamycin-biotin conjugate.
-
Purification and Characterization: Purify the conjugate using HPLC and confirm its structure and purity by mass spectrometry and NMR.
Experimental Protocol: Pull-Down Assay with Biotinylated Rapamycin
This protocol describes the use of biotinylated rapamycin to pull down its binding partners from a cell lysate.
-
Cell Lysate Preparation:
-
Culture cells of interest and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Bait Immobilization:
-
Incubate streptavidin-coated magnetic beads with the biotinylated rapamycin probe to immobilize the "bait."
-
Wash the beads to remove any unbound probe.
-
-
Protein Binding:
-
Incubate the immobilized biotinylated rapamycin with the cell lysate to allow for the formation of the rapamycin-protein complex.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of biotin or a denaturing agent like SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using an antibody against the expected binding partner (e.g., FKBP12).
-
For identification of unknown binding partners, the eluted proteins can be subjected to analysis by mass spectrometry.
-
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Workflow
References
- 1. An FKBP12 binding assay based upon biotinylated FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Biosynthesis of rapamycin and its regulation: past achievements and recent progress | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Journey of Rapamycin-d3: A Technical Guide to its Pharmacokinetic Profile in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of Rapamycin-d3 in various preclinical animal models. Rapamycin, also known as Sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular signaling.[1][2] Its deuterated isotopologue, this compound, serves as an essential internal standard for bioanalytical quantification, exhibiting a pharmacokinetic profile that is considered analogous to the unlabeled compound. This guide delves into the absorption, distribution, metabolism, and excretion (ADME) of Rapamycin, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and study designs.
Quantitative Pharmacokinetic Parameters of Rapamycin in Animal Models
The following tables summarize key pharmacokinetic parameters of Rapamycin across different animal species, doses, and routes of administration. These values provide a comparative look at the compound's behavior in preclinical studies.
Table 1: Pharmacokinetic Parameters of Rapamycin in Rodent Models
| Animal Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Mouse (CD2F1) | 10 mg/kg (RG) | Intravenous | - | - | - | 2.1 | 12.5 mL/min/kg | 1.73 L/kg | [3] |
| Mouse (CD2F1) | 100 mg/kg (RG) | Intravenous | - | - | - | 4.8 | 39.3 mL/min/kg | 8.75 L/kg | [3] |
| Rat (Sprague-Dawley) | 0.5 mg/kg (¹⁴C-Rapamycin) | Oral (intragastric) | 14.6 (blood) | 0.5 | - | - | - | - | [4] |
| Rat | 0.08 mg/kg | Intravenous | - | - | - | - | - | - | [5] |
| Rat | 0.8 mg/kg | Intravenous | - | - | - | - | - | - | [5] |
*RG: Rapamycin-28-N,N-dimethylglycinate methanesulfonate salt, a prodrug of Rapamycin.
Table 2: Pharmacokinetic Parameters of Rapamycin in Non-Rodent Models
| Animal Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈ (ng·h/mL) | Half-life (t½) (h) | Reference |
| Rabbit (New Zealand White) | 0.05 mg/kg | Intravenous | - | - | - | >13 | [6] |
| Rabbit (New Zealand White) | 0.5 mg/kg | Intravenous | - | - | - | >13 | [6] |
| Dog (Healthy) | 0.1 mg/kg | Oral | 8.39 ± 1.73 | - | 140 ± 23.9 | 38.7 ± 12.7 | [7] |
| Dog (Healthy, 5 daily doses) | 0.1 mg/kg | Oral | 5.49 ± 1.99 | - | 126 ± 27.1 | 99.5 ± 89.5 | [7][8] |
Key Signaling Pathway: The mTOR Pathway
Rapamycin exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[9][10] The following diagram illustrates the canonical mTOR signaling cascade and the point of intervention by Rapamycin.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible pharmacokinetic studies.[11][12] Below are generalized methodologies commonly employed in the preclinical evaluation of Rapamycin.
Animal Models and Dosing
-
Species: Common animal models include mice (e.g., C57BL/6, CD2F1), rats (e.g., Sprague-Dawley, Wistar), rabbits (e.g., New Zealand White), and dogs (e.g., Beagle).[3][4][6][7][13] The choice of species depends on the specific research question and translational relevance.
-
Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. A suitable acclimatization period is crucial before the commencement of the study.
-
Dosing: Rapamycin or its formulations are administered via various routes, including intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.).[3][7][14] The vehicle for administration should be well-documented and tested for any intrinsic effects. For oral administration, gavage is a common technique.
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.[12] Common sampling sites include the tail vein (mice, rats), marginal ear vein (rabbits), or cephalic vein (dogs). The volume of blood collected should be minimized to avoid physiological stress on the animals.
-
Sample Processing: Whole blood is often the matrix of choice for Rapamycin analysis due to its significant partitioning into erythrocytes.[15] Samples are typically collected in tubes containing an anticoagulant (e.g., EDTA). Plasma can be obtained by centrifuging the blood samples. All samples should be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Rapamycin and this compound in biological matrices due to its high sensitivity and specificity.[16][17][18]
-
Sample Preparation: A protein precipitation step is commonly used to extract the analyte from the biological matrix.[16][17] This is often followed by centrifugation, and the supernatant is transferred for analysis.
-
Internal Standard: this compound is used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.
-
Chromatography: Reverse-phase chromatography is typically employed to separate Rapamycin from other endogenous components.
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, often in the positive ion mode, monitoring specific precursor-to-product ion transitions for both Rapamycin and this compound.
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram outlines the logical flow of a standard preclinical pharmacokinetic study for this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of rapamycin: single-dose studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 18. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Metabolic Stability of Rapamycin-d3 and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor widely used as an immunosuppressant and investigated for various other therapeutic applications. Its clinical utility, however, can be influenced by its metabolic profile, which is primarily driven by cytochrome P450 3A4 (CYP3A4). This technical guide provides an in-depth analysis of the metabolic stability of Rapamycin-d3, a deuterated analog of rapamycin, in comparison to its parent compound. By leveraging the kinetic isotope effect, this compound is hypothesized to exhibit enhanced metabolic stability, leading to a more favorable pharmacokinetic profile. This guide details the underlying principles, experimental methodologies for assessment, and the anticipated comparative data, offering a comprehensive resource for researchers in drug development.
Introduction: The Rationale for Deuteration
The metabolic inactivation of drugs is a critical determinant of their pharmacokinetic properties, including half-life, bioavailability, and potential for drug-drug interactions. Rapamycin is extensively metabolized in the liver and intestine, primarily by CYP3A4, through oxidative processes such as hydroxylation and, notably, O-demethylation.[1][2][3][4] The sites of metabolic attack, or "soft spots," on the rapamycin molecule represent opportunities for chemical modification to improve its metabolic stability.
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles the mass of the atom. This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-H bond is often the rate-limiting step in oxidative metabolism by cytochrome P450 enzymes.[5][6] Consequently, replacing hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of metabolism. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[5][6][7]
This compound is a deuterated version of rapamycin where the three hydrogen atoms of one of the methoxy groups, a primary site of metabolic O-demethylation, have been replaced with deuterium.[8][9] This specific modification is intended to fortify this metabolically labile position against CYP3A4-mediated degradation. The anticipated outcome is a reduction in the formation of demethylated metabolites, leading to a longer half-life and increased systemic exposure of the active parent drug.[3]
The mTOR Signaling Pathway
Rapamycin exerts its therapeutic effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[10] Rapamycin first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the mTORC1 complex, inhibiting its downstream signaling.[10] Understanding this pathway is crucial for appreciating the pharmacological context of rapamycin and its analogs.
Caption: Simplified mTORC1 signaling pathway inhibited by the Rapamycin-FKBP12 complex.
Comparative Metabolic Stability: Data Summary
While direct head-to-head published studies quantitatively comparing the metabolic stability of this compound and rapamycin are not available, based on the known metabolism of rapamycin and the principles of the kinetic isotope effect, we can project the expected outcomes. The following tables present illustrative data from a hypothetical in vitro metabolic stability study using human liver microsomes (HLM).
Table 1: In Vitro Half-Life (t½) in Human Liver Microsomes
| Compound | Half-Life (t½, minutes) |
| Rapamycin | 25 |
| This compound | 45 |
Note: Data are illustrative and represent expected outcomes based on the kinetic isotope effect.
Table 2: In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rapamycin | 80 |
| This compound | 44 |
Note: Data are illustrative and represent expected outcomes based on the kinetic isotope effect.
The projected data suggest that this compound would have a significantly longer half-life and lower intrinsic clearance in human liver microsomes compared to rapamycin. This indicates a slower rate of metabolism, which would be expected to translate to improved pharmacokinetic parameters in vivo, such as increased overall drug exposure (AUC) and a longer elimination half-life.
Experimental Protocols
A robust assessment of metabolic stability is crucial for comparing this compound and rapamycin. The following are detailed methodologies for key in vitro experiments.
Microsomal Stability Assay
This assay is the gold standard for evaluating phase I metabolic stability.[11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Rapamycin and this compound in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled, from a reputable vendor)
-
Rapamycin and this compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of Rapamycin and this compound in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Reaction Mixture: In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL) and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Add the test compound (Rapamycin or this compound, final concentration, e.g., 1 µM) to the wells, followed by the NADPH regenerating system to initiate the metabolic reaction. For a negative control, add buffer instead of the NADPH system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .
Caption: Workflow for the in vitro microsomal stability assay.
LC-MS/MS Analysis
Objective: To quantify the concentrations of Rapamycin and this compound in the microsomal stability assay samples.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Typical LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Rapamycin: Monitor a specific precursor-to-product ion transition (e.g., m/z 936.6 -> 869.6, as the sodium adduct).
-
This compound: Monitor the corresponding transition, accounting for the mass shift due to deuteration (e.g., m/z 939.6 -> 872.6).
-
Internal Standard: Monitor its unique MRM transition.
-
Conclusion
The strategic deuteration of rapamycin at a known site of metabolism, as in this compound, is a well-founded approach to enhancing its metabolic stability. The underlying principle of the kinetic isotope effect strongly suggests that this compound will exhibit a slower rate of CYP3A4-mediated demethylation compared to its non-deuterated counterpart. This enhanced stability is predicted to result in a longer in vitro half-life and lower intrinsic clearance. For drug development professionals, these characteristics are highly desirable, as they can translate to an improved in vivo pharmacokinetic profile, potentially leading to lower dosing frequency, reduced inter-individual variability, and a more favorable therapeutic window. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of the metabolic advantages of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of two immunosuppressive metabolites after in vitro metabolism of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 4. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nedmdg.org [nedmdg.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 10. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. researchgate.net [researchgate.net]
The Deuterium Switch: A Technical Guide to the Discovery and Development of Deuterated Drug Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of hydrogen with its stable isotope, deuterium, at key metabolic sites within a drug molecule has emerged as a powerful tool in modern drug development. This "deuterium switch" can significantly alter a drug's pharmacokinetic profile, leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life. This, in turn, can translate to more favorable dosing regimens, enhanced patient compliance, and potentially improved safety and efficacy. This in-depth technical guide explores the core principles, discovery, and development of deuterated drug standards. It provides a comprehensive overview of the underlying science, detailed experimental methodologies for synthesis and analysis, and a review of the regulatory landscape. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and evolving field.
Introduction: The Deuterium Kinetic Isotope Effect
The foundation of deuterated drug development lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond, particularly in metabolic pathways mediated by enzymes such as the cytochrome P450 (CYP450) family.[2] This phenomenon, known as the deuterium kinetic isotope effect, is the primary driver behind the improved pharmacokinetic properties of deuterated drugs.[3]
The strategic placement of deuterium at "soft spots" in a molecule—positions susceptible to metabolic modification—can significantly slow down its breakdown.[4] This can lead to several therapeutic advantages:
-
Improved Metabolic Stability and Increased Half-Life: Slower metabolism results in a longer circulating half-life of the active drug.[3]
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient convenience and adherence.[1]
-
Lower Peak Plasma Concentrations: Slower metabolism can lead to lower and more sustained plasma concentrations, potentially reducing dose-dependent side effects.
-
Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can decrease the production of unwanted or toxic metabolites.[3]
-
Increased Bioavailability: In some cases, deuteration can reduce first-pass metabolism, leading to higher bioavailability of the parent drug.[5]
The Deuterated Drug Development Workflow
The development of a deuterated drug often follows a streamlined path, particularly when leveraging the "deuterium switch" strategy for an existing approved drug. This approach can significantly reduce development timelines and costs.[1]
References
A Technical Guide to Studying Autophagy Pathways with Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the use of Rapamycin and its deuterated analog, Rapamycin-d3, in the study of autophagy. We will explore the core signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for researchers in cell biology and drug development.
The Autophagy Process
Autophagy is a fundamental catabolic process in eukaryotic cells responsible for the degradation of damaged organelles, misfolded proteins, and other cytoplasmic components. This "self-eating" mechanism involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular material and fuses with the lysosome to form an autolysosome, where the contents are degraded and recycled. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
The Role of mTOR in Autophagy Regulation
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2.[2][3] mTORC1 is a primary negative regulator of autophagy.[4][5] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits key components of the autophagy initiation machinery, including the ULK1 (Unc-51 like autophagy activating kinase 1) complex, thereby suppressing autophagosome formation.[6][7][8]
Rapamycin as an Autophagy Inducer
Rapamycin is a macrolide compound that potently and specifically inhibits mTORC1.[5][9] It achieves this by forming a complex with the intracellular receptor FKBP12 (FK506-binding protein 12).[3][9] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, acting as an allosteric inhibitor of mTORC1 activity.[10] By inhibiting mTORC1, Rapamycin relieves the suppression of the ULK1 complex, leading to the initiation of autophagy.[5][7] This makes Rapamycin an invaluable pharmacological tool for inducing and studying autophagy in a controlled manner.
The Specific Role of this compound
This compound is a deuterated analog of Rapamycin, where three hydrogen atoms in a methoxy group have been replaced with deuterium.[1][10] From a biological and mechanistic standpoint, this compound is identical to Rapamycin in its ability to inhibit mTORC1 and induce autophagy.[10][11] Its primary application in research is as an internal standard for the precise quantification of Rapamycin in biological samples using mass spectrometry (MS) based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[1][2][10] The mass difference allows for the accurate measurement of Rapamycin concentrations in pharmacokinetic and drug metabolism studies, without interference from the deuterated standard.[7][12][13] Therefore, while this guide refers to Rapamycin for biological experiments, this compound is the critical tool for any quantitative analysis of the compound itself.
Core Signaling Pathway: mTORC1 and Autophagy Initiation
Rapamycin's effect on autophagy is mediated through the canonical mTORC1 signaling pathway. Under normal conditions (high nutrient levels), mTORC1 is active and phosphorylates ULK1 at Serine 757, which prevents ULK1 activation and its interaction with AMPK, another key energy sensor.[14][15] When Rapamycin inhibits mTORC1, this inhibitory phosphorylation on ULK1 is removed. This allows for the activation of the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), a critical first step in the formation of the autophagosome.[6][8][16]
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ULK-Atg13-FIP200 Complexes Mediate mTOR Signaling to the Autophagy Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The biological impact of deuterium and therapeutic potential of deuterium-depleted water [frontiersin.org]
- 7. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deuterated Compounds [simsonpharma.com]
- 13. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 14. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury | PLOS One [journals.plos.org]
- 15. ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
The Role of Deuterated Rapamycin (Rapamycin-d3) in Aging and Longevity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin, a potent inhibitor of the mechanistic target of rapamycin (mTOR) pathway, is a cornerstone of aging and longevity research, demonstrating the ability to extend lifespan in various model organisms.[1][2][3][4] However, its clinical translation is hampered by pharmacokinetic limitations and potential side effects. The strategic substitution of hydrogen with its stable isotope, deuterium, offers a promising avenue to enhance the therapeutic profile of existing drugs.[5][6][] This technical guide explores the prospective role of a deuterated analog, Rapamycin-d3, in advancing aging research. By leveraging the kinetic isotope effect, this compound is hypothesized to exhibit improved metabolic stability, a more favorable pharmacokinetic profile, and potentially greater efficacy and safety compared to its non-deuterated counterpart. This document provides a framework for the preclinical evaluation of this compound, including detailed experimental protocols and data presentation strategies, to rigorously test its potential as a next-generation geroprotective agent.
Introduction: The Rationale for Deuterated Rapamycin
The mTOR signaling pathway is a critical regulator of cellular growth, proliferation, and metabolism.[8][9] Its hyperactivity is implicated in the aging process and numerous age-related diseases.[3][4][10] Rapamycin, by inhibiting mTOR Complex 1 (mTORC1), has consistently been shown to extend lifespan and improve healthspan in yeast, worms, flies, and mice.[1][11][12]
Despite its promise, the clinical application of rapamycin for longevity is approached with caution due to its pharmacokinetic variability and a side effect profile that includes metabolic dysregulation and immunosuppression.[11][13] Deuteration, the process of replacing hydrogen atoms with deuterium, can significantly alter a drug's metabolic fate.[6][14] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage—a phenomenon known as the kinetic isotope effect.[][15] This can result in:
-
Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes, such as cytochrome P450s.[15]
-
Increased Half-Life: A longer duration of action, potentially allowing for lower or less frequent dosing.[][15]
-
Reduced Toxic Metabolites: Altered metabolic pathways may decrease the formation of harmful byproducts.[15][16]
-
Enhanced Bioavailability: Slower first-pass metabolism can lead to higher circulating levels of the active drug.[16]
A patent for deuterated rapamycin suggests that strategic deuteration can reduce the formation of demethylated metabolites, decrease clearance, and thereby sustain its biological activity.[17] this compound, commercially available with deuterium substitution on one of the methoxy groups, is a prime candidate for investigating these potential advantages in the context of aging.[18]
Core Signaling Pathway: mTOR Inhibition
Rapamycin's primary mechanism of action is the allosteric inhibition of mTORC1. It first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing mTORC1 from interacting with its downstream targets.[8][19] This leads to the inhibition of protein synthesis and the upregulation of autophagy, a cellular recycling process that clears damaged components and is crucial for cellular health and longevity.[2][11] this compound is expected to inhibit the same pathway, with the key hypothesis being that its improved pharmacokinetics will lead to more sustained and consistent mTORC1 inhibition.
Proposed Experimental Protocols
The following protocols provide a framework for a comprehensive preclinical comparison of this compound and standard rapamycin (sirolimus).
Experiment 1: Comparative Pharmacokinetics in Mice
Objective: To determine and compare the key pharmacokinetic (PK) parameters of this compound and standard rapamycin in C57BL/6 mice.
Methodology:
-
Animal Model: Male and female C57BL/6 mice, aged 8-10 weeks.
-
Drug Preparation:
-
Dosing:
-
Sample Collection:
-
Blood samples (approx. 50 µL) are collected via tail vein or submandibular bleed at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.
-
Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA). Rapamycin is known to be sequestered in erythrocytes, making whole blood the preferred matrix for analysis.[23][24]
-
-
Sample Analysis:
-
Rapamycin and this compound concentrations in whole blood are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Non-compartmental analysis is used to calculate the following PK parameters for each compound:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Terminal half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Experiment 2: Lifespan and Healthspan Study in Mice
Objective: To compare the effects of chronic, intermittent administration of this compound versus standard rapamycin on the lifespan and healthspan of aging mice.
Methodology:
-
Animal Model: 100 male and 100 female C57BL/6 mice, starting at 20 months of age.[12]
-
Experimental Groups (n=50 per sex per group):
-
Group 1: Vehicle Control: Injected with the vehicle solution.
-
Group 2: Rapamycin: Administered standard rapamycin.
-
Group 3: this compound: Administered deuterated rapamycin.
-
-
Dosing Regimen:
-
Lifespan Assessment:
-
Mortality is recorded daily for all groups.
-
Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
-
-
Healthspan Assessment (at 24 months of age):
-
Metabolic Health: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed. Blood lipids (cholesterol, triglycerides) are measured.[13]
-
Physical Function: Grip strength and rotarod performance are assessed.
-
Cardiac Function: Echocardiography is performed to measure parameters like ejection fraction and fractional shortening.
-
Immune Function: Response to a vaccine challenge can be assessed.
-
Biomarkers of Aging: At the end of the study, tissues (liver, kidney, heart) are collected for analysis of senescence markers (e.g., p16, SA-β-gal staining) and autophagy markers (e.g., LC3-II/LC3-I ratio, p62 levels).[25]
-
Data Presentation: Structured Quantitative Summaries
Quantitative data from the proposed experiments should be summarized in clear, comparative tables.
Table 1: Hypothetical Pharmacokinetic Parameters of Rapamycin vs. This compound (4 mg/kg IP)
| Parameter | Rapamycin (Mean ± SD) | This compound (Mean ± SD) | % Change | p-value |
| Cmax (ng/mL) | 150 ± 25 | 145 ± 22 | -3.3% | >0.05 |
| Tmax (hr) | 1.0 ± 0.5 | 1.5 ± 0.5 | +50% | >0.05 |
| AUC₀-inf (ng·hr/mL) | 1800 ± 350 | 2700 ± 400 | +50% | <0.01 |
| t½ (hr) | 15 ± 3 | 25 ± 4 | +66.7% | <0.01 |
| Clearance (L/hr/kg) | 2.2 ± 0.4 | 1.5 ± 0.3 | -31.8% | <0.01 |
Table 2: Hypothetical Lifespan Data from Chronic Dosing Study
| Parameter | Vehicle Control | Rapamycin | This compound |
| Median Lifespan (days) | 850 | 935 (+10%) | 978 (+15%) |
| Maximum Lifespan (days, 90th percentile) | 1000 | 1120 (+12%) | 1180 (+18%) |
| Log-rank test vs. Control (p-value) | - | <0.05 | <0.01 |
| Log-rank test vs. Rapamycin (p-value) | - | - | <0.05 |
Table 3: Hypothetical Healthspan Biomarker Data (at 24 months)
| Biomarker | Vehicle Control | Rapamycin | This compound |
| Grip Strength (grams) | 120 ± 15 | 140 ± 18 | 155 ± 20 |
| Fasting Blood Glucose (mg/dL) | 130 ± 20 | 115 ± 15 | 110 ± 12 |
| SA-β-gal Positive Cells (Liver, %) | 15 ± 4 | 8 ± 2 | 5 ± 1.5 |
| LC3-II / LC3-I Ratio (Heart) | 1.0 ± 0.2 | 1.8 ± 0.4 | 2.5 ± 0.5 |
Mandatory Visualizations: Workflows and Logic
Visualizing the experimental process is crucial for clarity and reproducibility.
References
- 1. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR's role in ageing: protein synthesis or autophagy? | Aging [aging-us.com]
- 3. mTOR and Aging: An Old Fashioned Dress | MDPI [mdpi.com]
- 4. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. nomix.ai [nomix.ai]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 18. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 19. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 21. Rapamycin treatment administered to pregnant mice [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunosuppressive Effects of Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the immunosuppressive properties of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor, Rapamycin (also known as Sirolimus). While Rapamycin is a well-established immunosuppressant, this document delves into the specific nuances introduced by deuterium substitution, its mechanism of action through the mTOR signaling pathway, and detailed experimental protocols for its investigation. This guide is intended to be a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development, offering both theoretical knowledge and practical methodologies for studying this class of compounds.
Introduction to this compound and its Immunosuppressive Potential
Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy, particularly in organ transplantation.[1] Its deuterated isotopologue, this compound, is primarily utilized as an internal standard in pharmacokinetic analyses due to its mass shift. However, the strategic incorporation of deuterium into drug molecules has gained significant attention for its potential to favorably alter metabolic pathways and enhance pharmacokinetic profiles.[2] This alteration stems from the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to increased drug exposure and duration of action. While the fundamental immunosuppressive mechanism of this compound is expected to mirror that of Rapamycin, these pharmacokinetic modifications could translate to altered potency and efficacy.
The immunosuppressive activity of Rapamycin is primarily mediated through the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[3][4] By interfering with mTOR signaling, Rapamycin effectively blocks the proliferation of T and B lymphocytes, key players in the adaptive immune response.[5]
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects by forming a complex with the intracellular protein FK-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[3] This inhibition disrupts downstream signaling cascades crucial for lymphocyte activation and proliferation.
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and division. In the context of T-cell activation, signaling through the T-cell receptor (TCR) and co-stimulatory molecules like CD28 activates the PI3K-Akt pathway, which in turn activates mTORC1. Activated mTORC1 then phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell cycle progression from the G1 to the S phase.[1] By inhibiting mTORC1, Rapamycin effectively halts this progression, leading to a G1/S phase cell cycle arrest in T-cells.[1]
Signaling Pathway Diagram
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data on Immunosuppressive Effects
A critical aspect of evaluating any immunosuppressive agent is the quantitative assessment of its potency. This is typically determined through in vitro assays that measure the inhibition of lymphocyte proliferation or function. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
The primary difference in the immunosuppressive profile of this compound, if any, is anticipated to arise from its pharmacokinetic properties. A lower rate of metabolism could lead to sustained therapeutic concentrations, potentially resulting in enhanced immunosuppressive effects in vivo.
| Compound | Assay | Cell Type | IC50 (nM) | Reference |
| Rapamycin | mTOR Inhibition | HEK293 | ~0.1 | [3] |
| This compound | mTOR Inhibition | HEK293 | ~0.1 | [2] |
| Rapamycin | T-cell Proliferation | Human T-lymphocytes | Varies (typically low nM) | [5][6] |
| This compound | T-cell Proliferation | Human T-lymphocytes | Data not available |
Note: The table highlights the current gap in publicly available, direct comparative data for the immunosuppressive potency of this compound in immune cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the immunosuppressive effects of compounds like this compound.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a robust in vitro assay that mimics the initial phase of allograft rejection by measuring the proliferation of T-cells from one donor (responder) in response to stimulation by cells from a genetically different donor (stimulator).
Protocol:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Stimulator Cell Inactivation:
-
Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation.
-
Wash the cells extensively (at least three times) to remove any residual Mitomycin C.
-
-
Co-culture:
-
Plate the responder PBMCs at a concentration of 1 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add the inactivated stimulator PBMCs to the wells at a 1:1 ratio with the responder cells.
-
Add this compound or Rapamycin at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Proliferation Assay (BrdU Incorporation):
-
After 4-5 days of incubation at 37°C in a 5% CO2 incubator, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well.
-
Incubate for an additional 18-24 hours.
-
Measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions. This typically involves fixing the cells, denaturing the DNA, and detecting the incorporated BrdU with a specific antibody.
-
Cytokine Production Analysis by ELISA
This protocol measures the effect of this compound on the production of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by activated T-cells.
Protocol:
-
T-cell Activation:
-
Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Plate the T-cells at 1 x 10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody (5 µg/mL).
-
Add soluble anti-CD28 antibody (1 µg/mL) to the culture medium.
-
Add this compound or Rapamycin at desired concentrations.
-
-
Supernatant Collection:
-
After 24-48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
-
ELISA:
-
Perform a sandwich ELISA for the cytokine of interest (e.g., IL-2) using a commercial kit.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the collected supernatants and a standard curve of the recombinant cytokine.
-
Wash the plate and add a biotinylated detection antibody.
-
After another wash, add streptavidin-HRP.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
-
Flow Cytometry for T-cell Activation Markers
This method assesses the expression of cell surface markers associated with T-cell activation, such as CD25 and CD69.
Protocol:
-
T-cell Stimulation:
-
Activate T-cells as described in the cytokine production protocol in the presence of this compound or Rapamycin.
-
-
Cell Staining:
-
After 24-72 hours, harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Incubate the cells with fluorescently labeled antibodies against CD4, CD25, and CD69 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD4+ T-cells expressing CD25 and CD69 in the different treatment groups.
-
Experimental Workflow and Logical Relationships
The investigation of a novel immunosuppressive compound like this compound follows a logical progression from initial in vitro screening to more complex functional assays.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating an immunosuppressive compound.
Conclusion
This compound, as a deuterated analog of Rapamycin, holds potential as an immunosuppressive agent with a possibly modified pharmacokinetic profile. Its mechanism of action is centered on the potent and specific inhibition of the mTORC1 signaling pathway, leading to the suppression of lymphocyte proliferation and function. The experimental protocols detailed in this guide provide a robust framework for the in-depth investigation of its immunosuppressive effects. While direct comparative data on the potency of this compound versus Rapamycin in immune cells is currently lacking, the methodologies presented here will be instrumental in generating such crucial information. Further research into the pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its therapeutic potential and to determine if the strategic use of deuterium can indeed offer an advantage over the parent compound in clinical applications.
References
- 1. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of T and B lymphocyte proliferation by rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for cyclin D3 as a novel target of rapamycin in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing Rapamycin-d3 as an Internal Standard for Accurate Quantification of Rapamycin by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor with critical applications as an immunosuppressant in organ transplantation and in various fields of research, including cancer and aging. Accurate and precise quantification of rapamycin in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response. This document provides a detailed protocol for the use of Rapamycin-d3 as an internal standard for the quantification of rapamycin in biological samples, such as whole blood, by LC-MS/MS.
Principle
This method employs a simple and rapid protein precipitation step for sample extraction, followed by chromatographic separation on a reverse-phase C18 column. The analyte, rapamycin, and the internal standard, this compound, are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The quantification is based on the ratio of the peak area of rapamycin to that of the co-eluting this compound. The stable deuterium label on this compound ensures that it has nearly identical chemical and physical properties to the unlabeled analyte, leading to similar extraction recovery and ionization efficiency, thereby providing a highly accurate and precise measurement.
Experimental Protocols
Materials and Reagents
-
Rapamycin (analyte) certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Zinc sulfate (optional, for enhanced protein precipitation)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free whole blood (for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Intermediate and Working Standard Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol or a suitable solvent mixture to create a series of working standards for the calibration curve.
-
Internal Standard Working Solution (e.g., 15 ng/mL): Dilute the this compound stock solution with methanol to the desired final concentration. The optimal concentration should be determined during method development.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of the whole blood sample, calibrator, or quality control into the corresponding tube.[6]
-
Add 200 µL of the internal standard working solution (e.g., 15 ng/mL this compound in methanol) to each tube.[6]
-
Add an additional 300 µL of methanol to each tube.[6]
-
Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation and extraction.[6]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[6]
Alternatively, a protein precipitation solution containing zinc sulfate can be used. In this case, a mixture of methanol and 0.1 M zinc sulfate (e.g., 80:20 v/v) containing the internal standard can be added to the sample.
LC-MS/MS Method
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol |
| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.5 min, 95% B; 3.5-3.6 min, 95-30% B; 3.6-5.0 min, 30% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C[6] |
| Injection Volume | 10 µL[6] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.5 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 400°C) |
| Desolvation Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
The following MRM transitions should be monitored. The most intense transition is typically used for quantification (Quantifier), and a second transition is used for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| Rapamycin | 931.7 | 864.6 | [M+NH₄]⁺ |
| This compound | 934.7 | 864.6 | [M+NH₄]⁺ |
Note: The precursor ion for rapamycin and its deuterated internal standard is the ammonium adduct ([M+NH₄]⁺). The product ion results from a characteristic fragmentation.[6] Other adducts, such as sodium ([M+Na]⁺), may also be observed and can be used for quantification.
Method Validation Summary
A summary of typical method performance characteristics is presented below. These values should be established during in-house method validation.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50.0 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of rapamycin using this compound.
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing inhibition by the Rapamycin-FKBP12 complex.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of rapamycin in biological matrices by LC-MS/MS. The described protocol, employing a simple protein precipitation extraction and a rapid LC-MS/MS analysis, is well-suited for high-throughput applications in clinical and research settings. Proper method validation is essential to ensure the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 2. This compound ( [acanthusresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. esschemco.com [esschemco.com]
- 6. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
Application Note: Protocol for Preparing Rapamycin-d3 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin-d3 is the deuterated form of Rapamycin (also known as Sirolimus), a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It is commonly used as an internal standard for the quantification of Rapamycin by mass spectrometry.[4][5] Rapamycin exerts its inhibitory effect on the mTOR complex 1 (mTORC1) by first forming a complex with the FK506-binding protein-12 (FKBP12).[4][5][6][7] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity.[7] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, making Rapamycin and its analogs valuable tools in cancer research, immunology, and studies on aging.[6][8][9][10] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [4][5][11] |
| Molecular Weight | 917.19 g/mol | [1][3] |
| Solubility in DMSO | ~25 mg/mL | [4][5][12] |
| 125 mg/mL (with ultrasonication) | [3] | |
| Solubility in Ethanol | 50 mg/mL | [3][5][12] |
| Solubility in Methanol | ~25 mg/mL | [4][5] |
| Solubility in Chloroform | ~5 mg/mL | [4][5][12] |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
| -20°C for up to 1 year | [13] |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term use, the solution can be stored at -20°C for up to one month.[2]
Protocol for Preparing a 50 mg/mL Stock Solution in Ethanol:
This high-concentration stock is often used for subsequent dilution into aqueous solutions for in vivo studies.[14]
-
Pre-weighing Preparation: Bring the this compound vial to room temperature before opening.
-
Weighing: In a chemical fume hood, weigh the desired amount of this compound. For instance, to prepare 1 mL of a 50 mg/mL stock, weigh 50 mg of the powder.
-
Dissolution: Add the calculated volume of 100% ethanol. To make a 50 mg/mL stock, add 1 mL of 100% ethanol to 50 mg of powder.
-
Mixing: Vortex thoroughly until all the powder is dissolved.
-
Aliquoting: Dispense the stock solution into single-use, sterile vials.
-
Storage: Store the ethanol stock solutions at -80°C.[14]
Safety Precautions:
-
This compound should be handled as a hazardous substance.[15]
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Perform all weighing and dissolution steps in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[4]
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex on mTORC1.
Experimental Workflow
Caption: Experimental workflow for the preparation of this compound stock solutions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR - Wikipedia [en.wikipedia.org]
- 11. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. SiroliMus-D3/ this compound CAS#: 392711-19-2 [m.chemicalbook.com]
- 13. goldbio.com [goldbio.com]
- 14. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantitative Analysis of Rapamycin in Whole Blood by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note provides a detailed protocol for the quantitative analysis of rapamycin (sirolimus) in human whole blood. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Rapamycin-d3 as the internal standard for accurate and precise quantification.[1] This robust and sensitive method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.[2][3] The protocol includes a straightforward protein precipitation method for sample preparation and detailed LC-MS/MS parameters.[4][5]
Introduction
Rapamycin, also known as sirolimus, is a potent immunosuppressant widely used to prevent organ transplant rejection.[6][7] It is a macrocyclic lactone that inhibits the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival.[8][9] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin is crucial to optimize dosage, ensuring efficacy while minimizing toxicity.
This document outlines a validated LC-MS/MS method for the quantification of rapamycin in whole blood, employing this compound as a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample processing.[1]
Mechanism of Action: mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. It first forms a complex with the immunophilin FK506-binding protein 12 (FKBP12).[8][10] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[11] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest in T-lymphocytes.[10]
Caption: Simplified mTOR Signaling Pathway and the Mechanism of Action of Rapamycin.
Experimental Protocol
This protocol is intended for the quantitative analysis of rapamycin in whole blood samples.
-
Rapamycin certified reference material
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc Sulfate (0.1 M in water)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human whole blood (for calibration standards and quality controls)
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the rapamycin stock solution in 50% methanol to create calibration standards and quality control samples. Prepare a working solution of this compound in acetonitrile.
-
Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Add 50 µL of 0.1 M zinc sulfate solution.[14]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental Workflow for Sample Preparation and Analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | 2 mM Ammonium Acetate in Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 50% B to 95% B in 2.0 min, hold for 1.0 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 75 psi |
| Curtain Gas | 20 psi |
| Temperature | 400 °C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rapamycin | 931.6 | 864.5 | 25 |
| This compound | 934.6 | 867.5 | 25 |
Note: The formation of ammonium adducts ([M+NH4]+) is targeted for both rapamycin and its internal standard.[3][14]
Results and Discussion
The method demonstrated excellent linearity over a concentration range of 0.5 to 50.0 ng/mL in whole blood. The coefficient of determination (r²) for the calibration curve was consistently > 0.99.
Table 4: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 2.5 | 0.063 |
| 5.0 | 0.124 |
| 10.0 | 0.251 |
| 25.0 | 0.628 |
| 50.0 | 1.255 |
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels: low (1.5 ng/mL), medium (15 ng/mL), and high (40 ng/mL).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | 4.2 | 102.5 | 5.8 | 101.7 |
| Medium | 15.0 | 3.1 | 98.9 | 4.5 | 99.2 |
| High | 40.0 | 2.8 | 101.2 | 3.9 | 100.8 |
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.5 | 95.2 |
| High | 40.0 | 91.2 | 96.8 |
Conclusion
The described LC-MS/MS method for the quantification of rapamycin in whole blood using this compound as an internal standard is sensitive, specific, accurate, and precise.[2] This method is suitable for routine therapeutic drug monitoring and pharmacokinetic studies, providing reliable data to guide clinical decision-making.
References
- 1. veeprho.com [veeprho.com]
- 2. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. Measurement of rapamycin in whole blood using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 13. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Rapamycin using Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a potent immunosuppressant widely used to prevent organ rejection in transplant patients.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing, ensuring efficacy while minimizing toxicity.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of rapamycin due to its high sensitivity and specificity compared to immunoassays, which can be prone to cross-reactivity with rapamycin metabolites.[1][5] The use of a stable isotope-labeled internal standard, such as Rapamycin-d3, is crucial for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[6]
These application notes provide a detailed protocol for the quantification of rapamycin in whole blood using an LC-MS/MS method with this compound as the internal standard.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7][8] Rapamycin first binds to the immunophilin FK506-binding protein 12 (FKBP12). This complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[9] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to the suppression of T-cell and B-cell activation and proliferation.[10]
Experimental Protocol: Quantification of Rapamycin in Whole Blood by LC-MS/MS
This protocol outlines a validated method for the determination of rapamycin concentrations in whole blood samples.
Materials and Reagents
-
Rapamycin certified reference material
-
This compound certified reference material (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc Sulfate Heptahydrate (ACS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Whole blood (EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting rapamycin from the complex whole blood matrix.[11][12]
References
- 1. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. msacl.org [msacl.org]
- 4. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 5. An accurate quantitative LC/ESI-MS/MS method for sirolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Immunosuppressant Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rapamycin-d3 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rapamycin (also known as Sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial signaling pathway involved in cell growth, proliferation, and metabolism.[1] Its immunosuppressive and anti-proliferative properties have led to its use in preventing organ transplant rejection and in potential cancer therapies. Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of rapamycin, and to establish a dose-response relationship.
The use of a stable isotope-labeled internal standard is critical for accurate quantification of drug concentrations in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Rapamycin-d3, a deuterated analog of rapamycin, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to rapamycin, ensuring similar extraction recovery and ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations during sample processing.
This document provides detailed protocols for a preclinical pharmacokinetic study of rapamycin in mice, utilizing this compound as an internal standard for LC-MS/MS analysis.
Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular processes. Rapamycin, in complex with FKBP12, inhibits mTOR Complex 1 (mTORC1), thereby affecting downstream processes like protein synthesis and cell growth.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols
Animal Model and Dosing
A representative preclinical pharmacokinetic study can be conducted using male CD2F1 mice.
-
Animals: Male CD2F1 mice (8-10 weeks old, weighing 20-25 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing Formulation: Rapamycin is dissolved in a suitable vehicle, such as a mixture of ethanol, propylene glycol, and water, to a final concentration for oral administration.
-
Administration: A single dose of rapamycin (e.g., 2 mg/kg) is administered orally (p.o.) via gavage.
Blood Sample Collection
Serial blood sampling is performed to characterize the plasma concentration-time profile of rapamycin.
-
Time Points: Blood samples (approximately 50-100 µL) are collected at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection Method: Blood is collected from the submandibular vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Storage: The resulting plasma samples are stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Protein precipitation is a common and effective method for extracting rapamycin from plasma samples.
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade.
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in ACN).
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 25 µL of the plasma sample.
-
Add 100 µL of the this compound internal standard working solution to each plasma sample.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Experimental Workflow
The overall workflow for a preclinical pharmacokinetic study of rapamycin is depicted below.
Caption: Workflow of a preclinical pharmacokinetic study.
Data Presentation
The following tables summarize representative quantitative data from a preclinical pharmacokinetic study of rapamycin in mice following a single oral dose.
Table 1: LC-MS/MS Parameters for Rapamycin and this compound
| Parameter | Rapamycin | This compound (Internal Standard) |
| Precursor Ion (m/z) | 936.6 | 939.6 |
| Product Ion (m/z) | 864.5 | 864.5 |
| Collision Energy (eV) | 25 | 25 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Table 2: Representative Pharmacokinetic Parameters of Rapamycin in Mice (2 mg/kg, Oral Administration)
| Parameter | Unit | Mean ± SD (n=5) |
| Cmax (Maximum Concentration) | ng/mL | 150 ± 35 |
| Tmax (Time to Cmax) | h | 1.0 ± 0.5 |
| AUC(0-24) (Area Under the Curve) | ng*h/mL | 850 ± 150 |
| t1/2 (Half-life) | h | 6.5 ± 1.2 |
Table 3: Representative Plasma Concentration-Time Data for Rapamycin in Mice (2 mg/kg, Oral Administration)
| Time (h) | Mean Plasma Concentration (ng/mL) ± SD (n=5) |
| 0.25 | 85 ± 20 |
| 0.5 | 130 ± 30 |
| 1.0 | 150 ± 35 |
| 2.0 | 110 ± 25 |
| 4.0 | 60 ± 15 |
| 8.0 | 25 ± 8 |
| 24.0 | 5 ± 2 |
Note: The quantitative data presented are representative and may vary depending on the specific experimental conditions, animal strain, and formulation used.
References
Application Notes: Utilizing Rapamycin-d3 for Targeted mTOR Inhibition in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from upstream pathways, including growth factors and nutrient availability, to control essential cellular processes.[1] mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2.[3][4][5] Dysregulation of the mTOR signaling pathway is a hallmark of various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[6][7]
Rapamycin, a macrolide compound, is a potent and specific inhibitor of mTOR.[8][9] It exerts its inhibitory effect by forming a complex with the intracellular protein FKBP12.[4][5] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[3][4] Rapamycin-d3 is a deuterated analog of rapamycin, which is functionally identical in its biological activity and is often used in research settings. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to study mTORC1 inhibition.
Mechanism of Action
This compound, like rapamycin, selectively inhibits mTORC1.[4] The formation of the this compound-FKBP12 complex prevents the interaction of mTOR with its downstream effectors, primarily S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][6] Inhibition of S6K1 and 4E-BP1 phosphorylation leads to a decrease in protein synthesis and cell growth.[10] Furthermore, mTORC1 is a negative regulator of autophagy; therefore, its inhibition by this compound can induce this cellular degradation and recycling process.[3][7][11] While acute treatment with rapamycin primarily affects mTORC1, chronic exposure has been shown to also inhibit the assembly and function of mTORC2 in some cell types.[3][12]
Below is a diagram illustrating the mTOR signaling pathway and the inhibitory action of this compound.
Caption: mTOR signaling pathway and this compound inhibition.
Data Presentation
The following tables summarize quantitative data from typical cell culture experiments using Rapamycin to inhibit mTOR signaling. These values can be used as a reference for designing experiments with this compound.
Table 1: Effect of Rapamycin on Cell Viability (MTT Assay)
| Cell Line | Rapamycin Concentration | Incubation Time (hours) | % Inhibition of Cell Viability | Reference |
| B16 Melanoma | 0.1 nM | 48 | Significant Reduction | [13] |
| B16 Melanoma | 84.14 nM (IC50) | 48 | 50% | [13] |
| Human VM Endothelial | 1000 ng/mL | 24 | Significant Inhibition | [14] |
| Human VM Endothelial | Various | 48, 72 | Concentration-dependent inhibition | [14] |
| T98G | 2 nM (IC50) | 72 | 50% | [9] |
| U87-MG | 1 µM (IC50) | 72 | 50% | [9] |
| HT22 | 100 nM | - | 21% increase in viability (under CoCl2) | [15] |
Table 2: Effect of Rapamycin on mTOR Pathway Phosphorylation (Western Blot)
| Cell Line | Rapamycin Concentration | Treatment Time | Downstream Target | Observed Effect | Reference |
| B16 Melanoma | Not specified | 48 hours | p-mTOR, p-p70-S6k | Blocked phosphorylation | [13] |
| HT-22 | 5 µM | 24 hours | p-mTOR, p-S6K, p-S6 | Blocked phosphorylation | [16] |
| MG63 | Dose-dependent | Not specified | p-4E-BP1 | Decreased expression | [17] |
| PC3 | 63.3 pM (IC50) | 24 hours | p-S6 (S240/S244) | 50% inhibition | [18] |
| A549 | 100 nM | 24 hours | p-mTOR | Inhibition | [19] |
Table 3: Effect of Rapamycin on Autophagy Markers (Western Blot)
| Cell Line | Rapamycin Concentration | Treatment Time | Autophagy Marker | Observed Effect | Reference |
| MG63 | Dose-dependent | Not specified | LC-3II | Increased expression | [17] |
| MG63 | Dose-dependent | Not specified | p62/SQSTM1 | Decreased expression | [17] |
| HT22 | Not specified | - | Beclin-1, LC3-II | Increased expression | [15] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of this compound on mTOR inhibition.
General Experimental Workflow
The following diagram outlines a typical workflow for a cell culture experiment studying mTOR inhibition with this compound.
Caption: Experimental workflow for mTOR inhibition studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for mTOR Pathway Proteins
This protocol is used to detect changes in the phosphorylation status of mTOR and its downstream targets.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates or culture dishes
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (low percentage, e.g., 6% or 3-8% gradient for mTOR)[1]
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. For mTOR (~289 kDa), use a low-percentage gel and consider a wet transfer at 100V for 120 minutes or overnight at a lower voltage.[1]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[2]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Autophagy Detection by LC3-II Turnover Assay
This protocol is used to measure autophagic flux by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
All materials listed for Western Blot Analysis.
-
Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine).
Procedure:
-
Follow steps 1 and 2 of the Western Blot protocol. In a parallel set of wells, co-treat cells with this compound and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
Proceed with the Western Blot protocol (steps 3-16).
-
Probe the membrane with an anti-LC3 antibody. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.
-
An increase in the amount of LC3-II in the presence of this compound indicates an induction of autophagy. The accumulation of LC3-II in the presence of the autophagy inhibitor will be even greater, confirming an increase in autophagic flux.
-
The ratio of LC3-II to a loading control (or LC3-I) can be quantified to measure the level of autophagy.
Conclusion
This compound is a valuable tool for studying the mTOR signaling pathway in cell culture. Its specific inhibition of mTORC1 allows for the detailed investigation of downstream cellular processes such as cell growth, proliferation, and autophagy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute experiments using this compound for mTOR inhibition. Careful optimization of concentrations and treatment times for specific cell lines is recommended to achieve robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. geneonline.com [geneonline.com]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Rapamycin treatment increases hippocampal cell viability in an mTOR-independent manner during exposure to hypoxia mimetic, cobalt chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapamycin Enhances the Anti-Cancer Effect of Dasatinib by Suppressing Src/PI3K/mTOR Pathway in NSCLC Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Rapamycin-d3 in Mass Spectrometry Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (also known as Sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial signaling pathway involved in cell growth, proliferation, and survival.[1] Understanding the spatial distribution of rapamycin in tissues is critical for elucidating its pharmacokinetic and pharmacodynamic properties in preclinical and clinical research. Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the distribution of molecules, including drugs and their metabolites, directly in tissue sections without the need for labeling.[2][3]
For accurate quantification using MSI, the use of a stable isotope-labeled internal standard is essential to control for variations in sample preparation, matrix effects, and ionization efficiency.[4] Rapamycin-d3, a deuterated analog of rapamycin, serves as an ideal internal standard for quantitative MSI studies due to its similar physicochemical properties to the unlabeled drug.[5][6][7]
These application notes provide detailed protocols for the quantitative imaging of rapamycin in tissue sections using this compound with two common MSI techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI).
Signaling Pathway: Rapamycin and the mTOR Pathway
Rapamycin exerts its effects by inhibiting the mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by the Rapamycin-FKBP12 complex.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflows
The general workflow for quantitative mass spectrometry imaging of rapamycin using this compound is depicted below. This involves tissue collection and sectioning, application of the internal standard, matrix application (for MALDI), data acquisition by MSI, and subsequent data analysis.
Caption: General workflow for quantitative MSI of Rapamycin using this compound.
Quantitative Data
The following tables summarize representative quantitative data for rapamycin analysis in biological matrices. It is important to note that this data is derived from LC-MS/MS studies, as specific quantitative MSI data for rapamycin is not widely available. However, these values provide a strong indication of the expected performance of a quantitative MSI method.
Table 1: Representative Mass Spectrometry Parameters for Rapamycin and this compound.
| Parameter | Rapamycin | This compound |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |
| Molecular Weight | 914.17 g/mol | 917.19 g/mol |
| Precursor Ion (m/z) | 936.6 [M+Na]⁺ | 939.6 [M+Na]⁺ |
| Product Ion (m/z) | 409.3 | 409.3 |
Note: The sodium adduct ([M+Na]⁺) is often the most stable and abundant ion for rapamycin in positive ion mode ESI and MALDI.[8] The product ion is a characteristic fragment used for quantification in MS/MS or MRM imaging experiments.
Table 2: Representative Quantitative Performance from LC-MS/MS Methods.
| Parameter | Value | Tissue/Matrix | Reference |
| Linearity Range | 0.1 - 100 ng/mL | Porcine Whole Blood | [1] |
| 0.5 - 500 ng/g | Porcine Tissues (Myocardium, Liver, Lung, Kidney) | [1] | |
| 2.3 - 1000 ng/mL | Ocular Tissue Homogenate | [8] | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Porcine Whole Blood | [1] |
| 0.25 µg/L | Human Blood | [9] | |
| 2.3 ng/mL | Ocular Tissue Homogenate | [8] | |
| Precision (%CV) | < 15% | Porcine Tissues | [1] |
| Accuracy (% Bias) | Within ± 15% | Porcine Tissues | [1] |
Experimental Protocols
Protocol 1: Quantitative MALDI-MSI of Rapamycin
1. Sample Preparation:
-
Harvest tissues of interest and immediately snap-freeze in liquid nitrogen or on dry ice. Store at -80°C until sectioning.
-
Equilibrate the tissue block to the cryostat temperature (-20°C).
-
Section the tissue at a thickness of 10-20 µm and thaw-mount the section onto a conductive glass slide (e.g., ITO-coated).
-
Store the slide in a desiccator at -80°C until further processing.
2. Internal Standard Application:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 100 ng/mL) in an appropriate solvent (e.g., 70% methanol).
-
Use an automated sprayer (e.g., TM-Sprayer) to apply a uniform coating of the this compound solution over the entire tissue section.
3. Matrix Application:
-
2,5-Dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are suitable matrices for small molecule analysis.[10]
-
Prepare a matrix solution (e.g., 40 mg/mL DHB in 70% acetonitrile, 0.1% TFA).
-
Apply the matrix solution over the tissue section using an automated sprayer to ensure a homogenous, fine crystal layer. Sublimation is an alternative solvent-free method for matrix application.[11]
4. Calibration Standards:
-
For absolute quantification, a calibration curve is required. This can be generated by spotting a series of known concentrations of rapamycin (mixed with a constant concentration of this compound) onto a control tissue section adjacent to the sample.[4]
5. MALDI-MSI Data Acquisition:
-
Use a MALDI-TOF or MALDI-FTICR mass spectrometer.
-
Set the instrument to positive ion mode.
-
Define the imaging area over the tissue section with a desired spatial resolution (e.g., 50-100 µm).
-
Acquire data in MS/MS mode, selecting the precursor ion for rapamycin (e.g., m/z 936.6) and its characteristic fragment (e.g., m/z 409.3), and similarly for this compound.
6. Data Analysis:
-
Using imaging software (e.g., SCiLS Lab, HDI), generate ion images for rapamycin and this compound.
-
Create a ratiometric image by dividing the intensity of the rapamycin ion by the intensity of the this compound ion at each pixel. This normalizes the signal.
-
Quantify the concentration of rapamycin across the tissue by correlating the normalized signal to the calibration curve.
Protocol 2: Quantitative DESI-MSI of Rapamycin
1. Sample Preparation:
-
Follow the same sample preparation steps as in the MALDI-MSI protocol (Protocol 1, Step 1). Standard glass slides can be used.
2. Internal Standard Application:
-
Prepare a working solution of this compound in a solvent compatible with DESI (e.g., 95:5 methanol:water).
-
Apply the internal standard solution onto the tissue section using an automated sprayer for uniform coating.
3. Calibration Standards:
-
Prepare calibration standards as described for the MALDI protocol (Protocol 1, Step 4) on an adjacent control tissue section.
4. DESI-MSI Data Acquisition:
-
Use a mass spectrometer equipped with a DESI source.[12]
-
Optimize DESI parameters, including solvent composition, flow rate, gas pressure, spray voltage, and source geometry.[12] A typical solvent system would be 95:5 acetonitrile:water.
-
Set the instrument to positive ion mode and acquire data in MRM mode, monitoring the transitions for rapamycin and this compound (see Table 1).[13][14]
-
Define the imaging area and set the desired spatial resolution (typically 50-200 µm for DESI).[15]
5. Data Analysis:
-
Follow the same data analysis steps as in the MALDI-MSI protocol (Protocol 1, Step 6) to generate normalized, quantitative images of rapamycin distribution.
Conclusion
The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification of rapamycin in tissues by mass spectrometry imaging. The protocols outlined above for MALDI- and DESI-MSI provide a framework for researchers to visualize and quantify the distribution of this important immunosuppressant and anticancer agent. By adapting established LC-MS/MS parameters and following best practices for MSI, these methods can yield valuable insights into the spatial pharmacology of rapamycin, aiding in drug development and a deeper understanding of its mechanism of action in a spatial context.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Pre-Coated MALDI MS Targets for Small Molecule Imaging in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimised Desorption Electrospray Ionisation Mass Spectrometry Imaging (DESI-MSI) for the Analysis of Proteins/Peptides Directly from Tissue Sections on a Travelling Wave Ion Mobility Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Desorption Electrospray Ionization–Multiple-Reaction-Monitoring Mass Spectrometry (DESI-MRM) Workflow for Spatially Mapping Oxylipins in Pulmonary Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging of Biological Tissues by Desorption Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for mTOR Inhibitors Using Rapamycin-d3 as an Internal Standard by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-throughput screening (HTS) method for the quantification of rapamycin, a potent mTOR inhibitor, in cellular lysates. The method utilizes an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system and incorporates a stable isotope-labeled internal standard, rapamycin-d3, to ensure accuracy and precision. The protocol described herein is optimized for 96-well plate format, enabling rapid and reliable analysis of a large number of samples, making it ideal for drug discovery and development workflows.
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] The mTOR signaling pathway is frequently dysregulated in various diseases, including cancer, diabetes, and cardiovascular disease, making it a critical target for therapeutic intervention.[2][3] Rapamycin, a macrolide compound, exerts its immunosuppressive and anti-proliferative effects by forming a complex with FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1][4]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for their effects on specific biological targets.[5][6] The integration of liquid chromatography-mass spectrometry (LC-MS) into HTS workflows has provided a powerful analytical platform with high sensitivity and specificity.[5][7] To ensure data reliability in HTS, especially in complex biological matrices, the use of an internal standard is crucial. A stable isotope-labeled internal standard, such as this compound, is ideal as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[8]
This application note provides a detailed protocol for a high-throughput UPLC-MS/MS assay for the quantification of rapamycin, using this compound as an internal standard.
Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes. Rapamycin's primary mechanism of action is the inhibition of mTORC1.
Figure 1: mTOR Signaling Pathway and Rapamycin Inhibition.
Experimental Workflow
The high-throughput screening workflow is designed for efficiency and automation, from sample preparation in a 96-well format to rapid UPLC-MS/MS analysis.
Figure 2: High-Throughput Screening Experimental Workflow.
Materials and Methods
Materials
-
Rapamycin (≥98% purity)
-
This compound (≥98% purity, deuterated internal standard)[9][10][11]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well microplates
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of rapamycin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the rapamycin stock solution with 50:50 acetonitrile:water to prepare calibration standards at concentrations ranging from 0.1 to 200 ng/mL.
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound primary stock solution in acetonitrile.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 50, and 150 ng/mL) from a separate weighing of rapamycin.
Sample Preparation (96-well plate format)
-
To 50 µL of cell lysate in each well of a 96-well plate, add 150 µL of the IS working solution (10 ng/mL this compound in acetonitrile). This solution also acts as the protein precipitation agent.
-
Seal the plate and vortex for 2 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 - 0.2 min: 30% B
-
0.2 - 1.5 min: 30% to 95% B
-
1.5 - 2.0 min: 95% B
-
2.0 - 2.1 min: 95% to 30% B
-
2.1 - 3.0 min: 30% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Collision Gas: 9 psi
-
Data Presentation
Table 1: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| Rapamycin | 931.6 | 864.5 | 100 | 25 |
| this compound | 934.6 | 864.5 | 100 | 25 |
Table 2: Calibration Curve for Rapamycin
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
|---|---|---|
| 0.1 | 0.005 ± 0.001 | 105.2 |
| 0.5 | 0.024 ± 0.002 | 98.5 |
| 1.0 | 0.051 ± 0.004 | 101.8 |
| 5.0 | 0.253 ± 0.015 | 100.5 |
| 10.0 | 0.509 ± 0.021 | 101.1 |
| 50.0 | 2.541 ± 0.112 | 99.7 |
| 100.0 | 5.088 ± 0.234 | 100.3 |
| 200.0 | 10.152 ± 0.457 | 99.1 |
Linearity (r²): >0.998
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. ± SD | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|---|
| Low | 0.5 | 0.49 ± 0.04 | 8.2 | 98.0 | 0.51 ± 0.05 | 9.8 | 102.0 |
| Medium | 50.0 | 51.2 ± 2.8 | 5.5 | 102.4 | 49.5 ± 3.1 | 6.3 | 99.0 |
| High | 150.0 | 147.9 ± 6.5 | 4.4 | 98.6 | 152.1 ± 8.4 | 5.5 | 101.4 |
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable high-throughput solution for the quantification of rapamycin in a cellular context. The simple protein precipitation sample preparation is amenable to automation in a 96-well format, and the short chromatographic run time allows for the analysis of a large number of samples efficiently. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method highly suitable for HTS campaigns in drug discovery aimed at identifying and characterizing novel mTOR inhibitors.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. embopress.org [embopress.org]
- 6. High-Throughput LC-MS for Early Drug Screening and Biomarker Detection | Technology Networks [technologynetworks.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 10. This compound (Sirolimus-D3) | LGC Standards [lgcstandards.com]
- 11. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Application Note: Sample Preparation for the Quantitative Analysis of Rapamycin-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Rapamycin (also known as Sirolimus) is a potent immunosuppressant drug critical for preventing organ transplant rejection and is also used in certain cancer therapies as an mTOR inhibitor.[1][2] Therapeutic Drug Monitoring (TDM) is essential for optimizing dosing regimens, ensuring efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of Rapamycin in biological matrices due to its high sensitivity and selectivity. Rapamycin-d3, a stable isotope-labeled derivative, is the preferred internal standard for this analysis, as it co-elutes with the analyte and corrects for matrix effects and variability during sample processing and ionization.[3][4]
Effective sample preparation is a critical and often time-consuming step in the analytical workflow.[5] The primary goals are to remove interfering substances such as proteins and phospholipids from the biological matrix (e.g., whole blood), concentrate the analyte, and ensure compatibility with the LC-MS/MS system.[6] This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Rapamycin Signaling Pathway
Rapamycin functions by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[7][8] Rapamycin first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct complexes in which mTOR exists.[4][9] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), ultimately leading to the suppression of protein synthesis and cell cycle progression.[10]
Caption: Simplified mTOR signaling pathway showing Rapamycin's mechanism of inhibition.
Experimental Protocols
The following protocols are generalized methods for the preparation of whole blood samples for this compound analysis. It is recommended to optimize specific parameters for individual laboratory conditions and instrumentation.
General Experimental Workflow
The overall process from sample collection to final analysis follows a structured sequence to ensure reproducibility and accuracy.
Caption: General workflow for this compound analysis from whole blood samples.
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing the bulk of proteins from a sample. It is well-suited for high-throughput environments but may be more susceptible to matrix effects compared to more rigorous techniques.
Protocol:
-
Aliquot 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a precipitating solution (e.g., methanol or a mixture of methanol and zinc sulfate solution) containing the internal standard, this compound, at a known concentration.[1][11]
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[12]
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80% acetonitrile in water with 0.05% formic acid).[12]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). It provides a cleaner extract than PPT but is more labor-intensive.
Protocol:
-
Aliquot 200 µL of whole blood sample into a glass tube.
-
Add 25 µL of internal standard solution (this compound).
-
Add a basifying agent if required by the specific protocol (e.g., 25 µL of 50% triethylamine in methanol) and vortex for 30 seconds.[12]
-
Add 1 mL of an immiscible organic solvent (e.g., a mixture of butyl chloride and diethyl ether).[13]
-
Vortex or mechanically shake the mixture for 5-10 minutes to facilitate the transfer of Rapamycin into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique that can produce very clean extracts, significantly reducing matrix effects and improving sensitivity. It can be automated for high-throughput applications.[14]
Protocol (using a polymeric reversed-phase cartridge, e.g., Waters Oasis HLB): [11]
-
Sample Pre-treatment: Lyse 150 µL of whole blood by adding 150 µL of a methanol/zinc sulfate solution containing the internal standard (this compound). Vortex and centrifuge to pellet proteins.[11]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water through the sorbent bed. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the Rapamycin and this compound from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Method Performance Comparison
The choice of sample preparation can significantly impact the performance of the analytical method. The table below summarizes typical quantitative data from various validated LC-MS/MS methods for Rapamycin analysis.
| Parameter | Protein Precipitation | Automated SPE | LLE + SPE | Reference |
| Matrix | Ocular Tissue Homogenate | Whole Blood | Whole Blood | |
| Linearity (r²) | > 0.9998 | > 0.995 | > 0.999 | [12][13] |
| LLOQ (ng/mL) | 2.3 | 0.78 | ~1.0 (converted from µg/L) | [12][15] |
| Precision (%CV) | Not Specified | < 10% | 5.6% - 9.8% | [13] |
| Recovery (%) | Not Specified | Not Specified | ~45% | [13] |
Choosing an Appropriate Technique
The selection of a sample preparation method depends on a balance of analytical requirements, including throughput, sensitivity, cost, and the complexity of the sample matrix.
Caption: Decision guide for selecting a sample preparation technique.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. Measurement of rapamycin in whole blood using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ucd.ie [ucd.ie]
- 7. academic.oup.com [academic.oup.com]
- 8. cusabio.com [cusabio.com]
- 9. stemcell.com [stemcell.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Quantification of sirolimus by liquid chromatography-tandem mass spectrometry using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of rapamycin in whole blood by HPLC. | Semantic Scholar [semanticscholar.org]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Routine clinical monitoring of sirolimus (rapamycin) whole-blood concentrations by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Rapamycin-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and antiproliferative properties. It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and metabolism.[1] The study of its pharmacokinetics and metabolism is critical for therapeutic drug monitoring and the development of new mTOR inhibitors. Rapamycin-d3, a deuterated analog of rapamycin, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical chemical and physical properties to rapamycin, allowing for accurate correction of variations during sample preparation and analysis.
These application notes provide detailed protocols for the use of this compound in drug metabolism studies, focusing on bioanalytical methods for the quantification of rapamycin in biological matrices.
Mechanism of Action: Rapamycin and the mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway. Specifically, rapamycin forms a complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds to the mTOR Complex 1 (mTORC1), inhibiting its kinase activity.[1] The inhibition of mTORC1 disrupts downstream signaling cascades that are critical for protein synthesis, cell growth, and proliferation.
Caption: mTOR Signaling Pathway and Rapamycin Inhibition.
Experimental Protocols
Protocol 1: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard
This protocol details a robust method for the quantitative analysis of rapamycin in whole blood, a common matrix for therapeutic drug monitoring.
1. Materials and Reagents
-
Rapamycin analytical standard
-
This compound (Sirolimus-d3) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Whole blood (human, porcine, or rat)
-
Microcentrifuge tubes
-
HPLC vials
2. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of whole blood sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 200 µL of a precipitating solution consisting of acetonitrile containing the internal standard, this compound, at a concentration of 1 ng/mL.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 30% B and equilibrate
-
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rapamycin: m/z 931.5 → 864.4
-
This compound (IS): m/z 934.5 → 867.4
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 400°C
-
Collision Gas: Nitrogen
-
-
Protocol 2: Quantification of Rapamycin in Tissue Homogenates
This protocol is adapted for the analysis of rapamycin in various tissue samples, which is crucial for preclinical drug distribution studies.
1. Materials and Reagents
-
Same as Protocol 1
-
Homogenizer
-
Phosphate-buffered saline (PBS)
2. Sample Preparation: Tissue Homogenization and Extraction
-
Weigh the tissue sample and add PBS at a 1:3 (w/v) ratio.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Use 100 µL of the tissue homogenate and proceed with the protein precipitation steps as described in Protocol 1 (Section 2).
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions are the same as those described in Protocol 1 (Section 3).
Data Presentation: Method Validation Summary
The use of this compound as an internal standard provides high accuracy and precision in bioanalytical methods. Below is a summary of typical validation parameters for the quantification of rapamycin in whole blood.
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow
The following diagram illustrates the typical workflow for a drug metabolism study involving the quantification of rapamycin using this compound.
Caption: Workflow for Rapamycin Quantification.
Conclusion
This compound is an essential tool for the accurate and precise quantification of rapamycin in various biological matrices. Its use as an internal standard in LC-MS/MS-based methods is critical for reliable pharmacokinetic and drug metabolism studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug development and therapeutic drug monitoring.
References
Application Note: Quantification of Rapamycin in Tissue Homogenates using Rapamycin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of rapamycin (also known as Sirolimus) in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, rapamycin-d3, is employed. This method is suitable for pharmacokinetic, drug metabolism, and efficacy studies in preclinical research. The protocol provides detailed steps for tissue homogenization, sample extraction, and LC-MS/MS analysis.
Introduction
Rapamycin is an mTOR inhibitor widely used as an immunosuppressant and an anticancer agent.[1][2] Accurate quantification of its concentration in various tissues is crucial for understanding its distribution, efficacy, and potential toxicity. The use of an internal standard is essential in LC-MS/MS analysis to correct for variability during sample preparation, injection, and ionization.[3][4][5] A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly throughout the analytical process, thus providing the most accurate quantification.[4] This document provides a detailed protocol for the extraction and quantification of rapamycin in tissue homogenates using this compound.
Experimental
Materials and Reagents
-
Rapamycin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Zinc Sulfate (Optional, for protein precipitation)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Blank tissue of the same species and type as the study samples
Equipment
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge (refrigerated)
-
Analytical balance
-
Pipettes and tips
-
Autosampler vials
-
Liquid Chromatography system (HPLC or UPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Preparation of Stock Solutions and Standards
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the rapamycin stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards. The concentration range should encompass the expected concentrations in the tissue samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
Sample Preparation: Tissue Homogenization and Extraction
-
Tissue Homogenization:
-
Accurately weigh a portion of the tissue sample (e.g., 100 mg).
-
Add a specific volume of homogenization buffer (e.g., 3 volumes of buffer to the weight of the tissue, e.g., 300 µL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation and Extraction:
-
Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add a fixed volume of the internal standard working solution (e.g., 300 µL of 100 ng/mL this compound in acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins and extract the analyte and internal standard.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general LC-MS/MS conditions and may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30% B, ramp to 95% B, hold, and re-equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Optimize for your instrument. Example transitions: |
| Rapamycin: m/z 936.6 -> 869.5 (Ammonium adduct) or 931.5 -> 864.4 (Ammonium adduct)[6][7] | |
| This compound: m/z 939.6 -> 872.5 (or adjust based on deuteration position) | |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of rapamycin to this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x or 1/x² may be used if heteroscedasticity is observed.
-
Determine the concentration of rapamycin in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration in the tissue should be reported in ng/g of tissue, taking into account the initial tissue weight and homogenization volume.
Results and Discussion
A typical validation for this method would assess linearity, accuracy, precision, selectivity, recovery, and matrix effects. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects, which can be significant in complex matrices like tissue homogenates.[3]
Table 3: Example Quantitative Data Summary (Hypothetical)
| Sample ID | Tissue Type | Rapamycin Concentration (ng/g) | %CV (n=3) |
| Control 1 | Liver | Not Detected | N/A |
| Treated 1 | Liver | 152.3 | 4.2 |
| Treated 2 | Kidney | 88.7 | 5.1 |
| Treated 3 | Lung | 45.1 | 6.8 |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for rapamycin quantification.
The mechanism of action of rapamycin involves the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival.[8][9][10] Rapamycin first binds to the immunophilin FKBP12, and this complex then interacts with the FRB domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[9][11]
Caption: Simplified mTOR signaling pathway and rapamycin's inhibitory action.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of rapamycin in tissue homogenates. This detailed protocol serves as a comprehensive guide for researchers in drug development and related fields, ensuring high-quality data for pharmacokinetic and pharmacodynamic assessments.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Rapamycin and Rapamycin-d3 Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid chromatography (LC) gradient for the separation of rapamycin and its deuterated internal standard, rapamycin-d3.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the LC gradient crucial for rapamycin and this compound analysis?
A1: Optimizing the LC gradient is critical to ensure accurate and precise quantification of rapamycin. Rapamycin and its deuterated internal standard, this compound, are chemically very similar, leading to a high probability of co-elution. A well-optimized gradient ensures baseline separation or controlled, consistent partial co-elution, which is essential for avoiding analytical inaccuracies such as isotopic crosstalk in the mass spectrometer. Furthermore, a robust gradient improves peak shape, reduces run time, and enhances sensitivity.
Q2: What are the main challenges in the chromatographic separation of rapamycin and its isomers or deuterated standards?
A2: The primary challenges in separating rapamycin include its hydrophobic nature, which can lead to long retention times and peak broadening on C18 columns.[1] Rapamycin can also exist in multiple isomeric forms, which may appear as separate peaks or shoulders, complicating chromatography.[2][3] Additionally, the minimal mass difference between rapamycin and this compound makes their chromatographic separation challenging due to the subtle "isotope effect," where deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[4]
Q3: What are the recommended starting conditions for developing an LC gradient for rapamycin and this compound?
A3: A good starting point for method development is a "scouting gradient." This typically involves a broad linear gradient, for example, from a low to a high percentage of organic solvent over a set time. For rapamycin, a reversed-phase C18 or C8 column is commonly used.[1][2]
Initial Scouting Gradient Parameters:
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | 5% to 95% B in 10-20 minutes |
| Flow Rate | 0.2 - 0.5 mL/min for 2.1 mm ID; 0.8 - 1.5 mL/min for 4.6 mm ID |
| Column Temperature | 40 - 60 °C[1] |
Q4: What is the role of mobile phase additives like formic acid and ammonium acetate?
A4: Mobile phase additives are crucial for improving peak shape and ionization efficiency in LC-MS analysis.
-
Formic Acid: Acidifies the mobile phase, which can protonate analyte molecules, leading to better retention on reversed-phase columns and improved ionization in positive electrospray ionization (ESI) mode. A typical concentration is 0.1%.[5]
-
Ammonium Acetate: Acts as a buffering agent and can help to form ammonium adducts of rapamycin, which can be beneficial for detection in the mass spectrometer. A common concentration is 5-10 mM.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of your LC gradient for rapamycin and this compound separation.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My chromatogram shows significant peak tailing for both rapamycin and this compound. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing for hydrophobic molecules like rapamycin can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Solutions:
-
Optimize Mobile Phase Additives: Ensure the mobile phase contains an appropriate additive like 0.1% formic acid to minimize silanol interactions on the column.[5]
-
Adjust pH: While rapamycin has no ionizable groups in a wide pH range, ensuring a consistent and appropriate mobile phase pH can sometimes improve peak shape.[2]
-
Reduce Injection Volume/Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or diluting the sample.
-
Increase Column Temperature: A higher column temperature (e.g., 50-60°C) can improve peak shape and reduce retention time for hydrophobic compounds.[1]
-
Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column or replace it if necessary.
-
-
Problem 2: Co-elution or Poor Resolution of Rapamycin and this compound
-
Question: Rapamycin and this compound are completely co-eluting, or the resolution is very poor. How can I improve their separation?
-
Answer:
-
Cause: The "isotope effect" can cause a slight difference in retention times between the analyte and its deuterated internal standard. A steep gradient may not provide enough resolving power for such closely eluting compounds.[4]
-
Solutions:
-
Shallow the Gradient Slope: A slower, more shallow gradient around the elution time of the analytes will provide better resolution.[7][8] For example, if the compounds elute at 60% B, try a gradient segment that changes from 55% to 65% B over a longer period.
-
Experiment with Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may improve resolution.[2]
-
Try a Different Column Chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a C8 or a Phenyl-Hexyl column, which can offer different selectivities.[2][4]
-
-
Problem 3: Retention Time Variability
-
Question: The retention times for rapamycin and this compound are shifting between injections. What could be the problem?
-
Answer:
-
Cause: Retention time shifts can be caused by a number of factors, including inadequate column equilibration, temperature fluctuations, or changes in the mobile phase composition.
-
Solutions:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated to the initial gradient conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes of the starting mobile phase.
-
Use a Column Oven: Maintaining a constant and elevated column temperature will improve the reproducibility of retention times.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily.
-
-
Problem 4: Isotopic Crosstalk in the Mass Spectrometer
-
Question: I am observing interference in the rapamycin channel from the this compound standard, or vice versa. How can I minimize this?
-
Answer:
-
Cause: Isotopic crosstalk occurs when the isotopic distribution of one compound overlaps with the m/z of another. This is a particular concern with deuterated standards.
-
Solutions:
-
Optimize Chromatographic Separation: The best way to minimize crosstalk is to achieve baseline chromatographic separation of the two compounds. Even partial separation can significantly reduce this effect.
-
Check Isotopic Purity of the Internal Standard: Ensure that the deuterated internal standard has high isotopic purity and is not contaminated with the unlabeled analyte.[5]
-
Optimize Mass Spectrometer Parameters: In some cases, adjusting the mass spectrometer's resolution and isolation window can help to minimize crosstalk.
-
-
Experimental Protocols
Protocol 1: LC Gradient Optimization Workflow
This protocol outlines a systematic approach to developing and optimizing an LC gradient for the separation of rapamycin and this compound.
-
Initial System Setup and Column Selection:
-
Install a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Prepare Mobile Phase A: Water + 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Set the column temperature to 50°C.
-
Set the flow rate to 0.4 mL/min.
-
-
Scouting Gradient:
-
Inject a standard solution containing both rapamycin and this compound.
-
Run a broad linear gradient from 5% B to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes to wash the column.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Determine the approximate %B at which rapamycin and this compound elute.
-
-
Gradient Refinement:
-
Based on the scouting run, design a more focused gradient. For example, if the compounds eluted at approximately 70% B:
-
Start with a shallow gradient around the elution point: 60% to 80% B over 10 minutes.
-
Incorporate a steeper ramp before and after this segment to reduce the total run time.
-
-
-
Fine-Tuning for Optimal Resolution and Peak Shape:
-
Adjust Gradient Slope: If co-elution is still an issue, further decrease the slope of the gradient in the elution window (e.g., 65% to 75% B over 10 minutes).
-
Modify Mobile Phase: If necessary, prepare a new Mobile Phase B with methanol instead of acetonitrile and repeat the optimization process to see if selectivity is improved.
-
Vary Column Temperature: Test the separation at different temperatures (e.g., 40°C, 50°C, 60°C) to see the effect on peak shape and resolution.
-
Quantitative Data Summary: Example Gradient Profiles
The following table provides examples of different gradient profiles and their potential outcomes on the separation of rapamycin and this compound.
| Gradient Profile | Initial %B | Final %B | Gradient Time (min) | Flow Rate (mL/min) | Expected Outcome |
| Scouting | 5 | 95 | 15 | 0.4 | Approximate retention time determination |
| Fast Gradient | 50 | 90 | 5 | 0.4 | Short run time, likely co-elution |
| Optimized (Shallow) | 65 | 75 | 10 | 0.4 | Improved resolution, potential baseline separation |
| Step Gradient | 68 | 68 | 5 | 0.4 | Can improve separation if optimized correctly |
Visualizations
mTOR Signaling Pathway Inhibition by Rapamycin
Caption: Rapamycin inhibits the mTORC1 signaling pathway.
Experimental Workflow for LC Gradient Optimization
Caption: A workflow for optimizing LC gradients.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. mastelf.com [mastelf.com]
- 8. More shallow the gradient, the better the resolution? - Chromatography Forum [chromforum.org]
How to address matrix effects in Rapamycin-d3 quantification
Welcome to the technical support center for the quantification of Rapamycin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting, undetected compounds in the sample matrix.[1][2] These interfering compounds can originate from the biological sample itself (e.g., phospholipids, proteins, salts) or from the sample preparation process.[2][3] In the context of LC-MS/MS analysis, matrix effects can lead to inaccurate and irreproducible quantification, affecting the reliability of pharmacokinetic and toxicokinetic studies.[1][4] For Rapamycin (Sirolimus), a highly lipophilic molecule, phospholipids have been identified as a significant source of ion suppression.[5][6]
Q2: I am using this compound as a stable isotope-labeled (SIL) internal standard. Shouldn't this automatically correct for matrix effects?
A2: While using a SIL internal standard like this compound is the most recognized technique to compensate for matrix effects, it is not always a complete solution.[1][7][8] For effective compensation, the SIL IS must co-elute and experience the same degree of ion suppression or enhancement as the analyte.[3][9] However, differences in retention times, even slight ones, between the analyte and its deuterated internal standard can lead to them being affected differently by interfering compounds.[7][8] This phenomenon, known as the deuterium isotope effect, can alter the lipophilicity of the molecule and cause chromatographic separation from the unlabeled analyte.[9] Therefore, even when using this compound, it is crucial to evaluate and minimize matrix effects.
Q3: How can I determine if my this compound quantification is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][10] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal indicate the retention times at which matrix components are causing ionization suppression or enhancement.[10]
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[11][12] The response of an analyte spiked into a blank matrix extract after the extraction process is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses is called the matrix factor (MF).[12] An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. This should be tested across multiple lots of the biological matrix to assess variability.[12]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the quantification of this compound.
Issue 1: Poor reproducibility and accuracy in my results.
This is a classic symptom of uncompensated matrix effects.
-
Initial Assessment:
-
Visually inspect chromatograms: Look for co-eluting peaks or an unstable baseline in the region where this compound elutes.
-
Perform a post-extraction spike experiment: Quantify the matrix factor to confirm the presence and extent of ion suppression or enhancement.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor reproducibility and accuracy.
Issue 2: Significant ion suppression is observed.
If you have confirmed ion suppression, the following strategies can be employed to mitigate it.
-
Strategy 1: Enhance Sample Preparation The goal is to remove interfering matrix components, particularly phospholipids for lipophilic drugs like Rapamycin.[3][5]
Method Description Advantages Disadvantages Protein Precipitation (PPT) A simple method where a solvent like methanol or acetonitrile is added to precipitate proteins.[3][13] Fast, inexpensive, high-throughput. Often results in "dirty" extracts with significant matrix effects (co-extraction of phospholipids).[4] Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. The pH of the aqueous phase can be adjusted to improve selectivity.[3] Cleaner extracts than PPT. Can remove many interfering substances.[14] More labor-intensive and time-consuming.[13] Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.[3][7] Provides very clean extracts, significantly reducing matrix effects.[2] Can be more expensive and requires method development to optimize sorbent, wash, and elution steps.[13] HybridSPE®-Phospholipid A specialized SPE technique that specifically targets and removes phospholipids from the sample.[5][15] Highly effective at removing the primary source of ion suppression for Sirolimus.[5][6] Higher cost compared to PPT. -
Strategy 2: Optimize Chromatography Adjusting the chromatographic method can separate this compound from the co-eluting interferences.[2]
-
Increase chromatographic resolution: Use a longer column, a column with a smaller particle size, or adjust the gradient to better separate the analyte from the suppression zone.
-
Use a divert valve: This can direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer source, reducing contamination.[11]
-
-
Strategy 3: Modify Calibration Method If matrix effects cannot be eliminated, they can be compensated for.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.[11][16] This requires a reliable source of blank matrix.
-
Standard Addition: This method is useful when the matrix is highly variable or a blank matrix is unavailable.[1][17] The sample is divided into several aliquots, and known amounts of the analyte are added to all but one aliquot. The concentration is determined by extrapolating a linear regression of the signal versus the added concentration.[17][18]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix at the same low and high concentrations as Set A.[12]
-
Set C (Pre-Spike Matrix): Spike this compound into the blank matrix before extraction at the same low and high concentrations. This set is used to determine recovery.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = [(Mean peak area of Set C) / (Mean peak area of Set B)] * 100
-
-
Calculate the IS-Normalized Matrix Factor:
-
This is calculated by dividing the MF of the analyte by the MF of the internal standard. This value should be close to 1.0.
-
Protocol 2: Sample Preparation using HybridSPE®-Phospholipid
This protocol is adapted for removing phospholipids, a known source of ion suppression for Sirolimus.[5]
-
Pre-treatment: To a 100 µL aliquot of whole blood or tissue homogenate, add the internal standard (e.g., this compound).
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Phospholipid Removal:
-
Place a HybridSPE®-Phospholipid plate or cartridge on a collection plate or vacuum manifold.
-
Transfer the supernatant from the previous step to the HybridSPE® plate/cartridge.
-
Apply vacuum or positive pressure to force the sample through the sorbent. The phospholipids are retained, while the analyte and internal standard pass through into the collection plate.
-
-
Evaporation and Reconstitution: Evaporate the collected filtrate to dryness and reconstitute in an appropriate mobile phase for LC-MS/MS analysis.
Signaling Pathways and Workflows
Caption: The impact of co-eluting matrix components on analyte ionization.
Caption: Workflow for the method of standard addition.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and elimination of ion suppression in the quantitative analysis of sirolimus in human blood by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. waters.com [waters.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. waters.com [waters.com]
- 10. lctsbible.com [lctsbible.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives [mdpi.com]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standard Addition - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
Rapamycin-d3 stability issues in different solvents
This technical support center provides guidance on the stability of Rapamycin-d3 in various solvents for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a freezer at -20°C and protected from light.[1][2] Following these storage guidelines should ensure stability for at least one year.[3][4]
Q2: In which common organic solvents is this compound soluble?
A2: this compound is soluble in several common organic solvents. The approximate solubilities are provided in the table below.
| Solvent | Solubility |
| Ethanol | ~50 mg/mL[4][5] |
| Methanol | ~25 mg/mL[4][5] |
| DMSO | ~25 mg/mL[4][5] |
| Chloroform | ~5 mg/mL[4][5] |
Q3: How should I prepare stock solutions of this compound?
A3: To prepare a stock solution, bring the vial of solid this compound to room temperature before opening to prevent condensation. Add the desired solvent to the vial to the indicated concentration. If the this compound is supplied in a solvent, it can be evaporated under a gentle stream of nitrogen, and the residue can be redissolved in the solvent of choice.[3] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
Q4: What are the recommended storage conditions for this compound in solution?
A4: Stock solutions of this compound should be stored at -80°C for long-term stability, where they can be viable for over a year.[6] For frequent use, solutions can be stored at 4°C for up to a week.[6] However, it is important to note that solutions are generally less stable than the solid form, and fresh preparation is often recommended.[7]
Q5: What are the primary degradation pathways for Rapamycin?
A5: The main degradation pathways for Rapamycin (and by extension, this compound) are isomerization and autoxidation.[8][9] Isomerization involves the conversion between different conformational forms of the molecule, which can be influenced by the solvent's polarity and aproticity.[8][9] Autoxidation can lead to the formation of various degradation products, including epoxides and ketones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in different solvents.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that the this compound solution was prepared recently and has been stored correctly (aliquoted, at -80°C, protected from light). For solutions stored at 4°C, ensure they have not been kept for more than a week.[6]
-
Solvent Purity: Ensure that the solvent used to prepare the solution was of high purity and free of contaminants that could accelerate degradation.
-
Check for Isomerization: Inconsistent results may be due to the presence of different isomers in solution. The equilibrium between isomers can be solvent-dependent.[8][9] Consider analyzing your sample by HPLC to check for the presence of multiple peaks corresponding to different isomers.
-
Prepare Fresh Solutions: If degradation is suspected, it is best to prepare a fresh solution from solid this compound.[7]
Issue 2: Reduced Potency of this compound in a Cell-Based Assay
Possible Cause: Instability in the culture medium or experimental conditions.
Troubleshooting Steps:
-
Minimize Time in Aqueous Media: Rapamycin is known to be unstable in aqueous solutions. Prepare the final dilution in your cell culture medium immediately before use.
-
Temperature Effects: Rapamycin degradation is accelerated at higher temperatures. A study on Rapamycin in DMSO showed significant decay at body temperature (37°C).[10] Minimize the incubation time at 37°C whenever possible.
-
pH of the Medium: The stability of Rapamycin can be pH-dependent. While specific data for this compound is limited, studies on Rapamycin have shown it is more stable in mildly acidic conditions compared to neutral or basic conditions.[11][12]
-
Light Exposure: Protect your solutions and experimental setup from light to minimize the risk of photodegradation.
Issue 3: Observing Multiple Peaks During HPLC Analysis
Possible Cause: Presence of isomers or degradation products.
Troubleshooting Steps:
-
Isomer Identification: Rapamycin can exist as a mixture of conformational isomers in solution, which may be separated by HPLC.[13] The ratio of these isomers can vary depending on the solvent.[8][9]
-
Degradation Product Analysis: Additional peaks may represent degradation products. Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) can help to identify potential degradation peaks.
-
Optimize HPLC Method: Adjusting the mobile phase composition, column temperature, and gradient can improve the resolution of isomers and degradation products. A typical HPLC method for Rapamycin analysis might use a C8 or C18 column with a mobile phase of methanol and water.[13]
Quantitative Stability Data
The following table summarizes available data on the stability of Rapamycin in different solvents and conditions. Note that much of the specific kinetic data is for the non-deuterated form, but it provides a strong indication of the stability of this compound.
| Solvent/Condition | Temperature | Stability Data |
| Methanol (10 mg/mL) | 2-8°C | No decomposition observed for one week.[14] |
| Ethanol | -70°C | A 2 mM solution was stored at this temperature before use in experiments.[14] |
| DMSO | 37°C | Significant decay observed, becoming undetectable within 12 days.[10] |
| DMSO | 25°C | Complete decay observed on the 35th day.[10] |
| DMSO | 4°C | Complete decay observed on the 50th day.[10] |
| Acetonitrile/Water (30/70 v/v) with 23.7 mM MeCOONH4 (pH 7.3) | Not Specified | Apparent half-life of 890 hours.[11][12] |
| Acetonitrile/Water (30/70 v/v) with NaOH (pH 12.2) | Not Specified | Half-life reduced by 3 orders of magnitude compared to pH 7.3.[11][12] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.
-
Reconstitution: Add the appropriate volume of high-purity solvent (e.g., ethanol, methanol, DMSO) to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, store at 4°C for no longer than one week.
Protocol for HPLC-Based Stability Testing of this compound
This protocol provides a general framework for assessing the stability of this compound in a specific solvent.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots and store them under the desired test conditions (e.g., different temperatures, light exposure).
-
-
HPLC System:
-
Column: A reversed-phase C8 or C18 column is typically used.[13]
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 80:20 v/v).[13]
-
Flow Rate: A typical flow rate is 1 mL/min.[13]
-
Column Temperature: Maintain a constant column temperature, for example, 57°C.[13]
-
Detection: Use a UV detector set to a wavelength of 277 nm or 278 nm.[4][13]
-
-
Analysis:
-
At specified time points, remove an aliquot from storage and allow it to reach room temperature.
-
Inject a known volume of the sample into the HPLC system.
-
Record the chromatogram and integrate the peak area of the main this compound peak and any degradation peaks.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Mechanism of this compound action on the mTOR signaling pathway.
Caption: A typical workflow for assessing the stability of this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
- 13. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of Rapamycin-d3
Welcome to the technical support center for the analysis of Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation and to offer troubleshooting support for common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer. This phenomenon occurs when excess energy is transferred to the ions during the desolvation and ionization process, causing them to fragment. For quantitative bioanalysis using a deuterated internal standard like this compound, ISF is a significant concern because it can lead to inaccurate quantification. If the this compound internal standard fragments, the intensity of the intended precursor ion is reduced, leading to an inaccurate analyte-to-internal standard ratio and compromising the quantitative accuracy of the assay.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation are related to the settings of the electrospray ionization (ESI) source, which can impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Ion Source Temperature: Elevated temperatures in the ion source can lead to thermal degradation of thermally labile molecules like rapamycin.[1]
-
Analyte Stability: The inherent chemical stability of the analyte plays a role. While rapamycin is a relatively stable molecule, it can be susceptible to degradation under harsh analytical conditions.
-
Gas Flow Rates: Nebulizing and drying gas flow rates can influence the desolvation process and the energy transferred to the analyte ions.
Q3: How might the deuterium labeling in this compound affect its fragmentation?
A3: The substitution of hydrogen with deuterium can alter the fragmentation behavior of a molecule due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is involved in a fragmentation pathway, the rate of that fragmentation will be slower in the deuterated analogue. This can lead to a different fragmentation pattern or a change in the relative abundance of fragment ions compared to the unlabeled compound. However, for in-source fragmentation, the primary goal is to minimize any fragmentation of the precursor ion.
Troubleshooting Guide
Issue: I am observing a high degree of in-source fragmentation for my this compound internal standard.
This guide provides a step-by-step approach to troubleshoot and minimize in-source fragmentation of this compound.
Step 1: Optimize Mass Spectrometer Source Conditions
The first and most critical step is to adjust the ion source parameters to create "softer" ionization conditions that minimize the energy imparted to the this compound ions.
-
Reduce the Cone Voltage/Declustering Potential: This is often the most effective parameter to adjust. Systematically decrease the cone voltage in small increments and monitor the intensity of the precursor ion and any suspected fragment ions.
-
Lower the Ion Source Temperature: Decrease the source temperature in increments (e.g., 25-50 °C) to assess the impact on fragmentation. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced signal intensity.
Step 2: Evaluate and Optimize Sample Preparation
The stability of this compound in the sample matrix and during the extraction process is crucial.
-
Minimize Exposure to Harsh Conditions: Avoid high temperatures and extreme pH during sample preparation. Rapamycin is known to be susceptible to degradation in aqueous environments.[2]
-
Ensure Complete Solubilization: Use appropriate solvents to fully dissolve this compound. Poor solubility can lead to inconsistent ionization and may exacerbate fragmentation.
-
Protein Precipitation: A common and effective method for extracting rapamycin from biological matrices is protein precipitation using a solution like methanol/zinc sulfate.[3]
Step 3: Refine Liquid Chromatography Method
The mobile phase composition can influence ionization efficiency and analyte stability.
-
Mobile Phase Additives: While formic acid is a common additive for positive mode ESI, consider using a mobile phase with a different additive or pH if fragmentation persists. For example, using a mobile phase of methanol/water with ammonium acetate has been shown to be effective for rapamycin analysis.[3]
-
Gradient Elution: Ensure that the gradient profile is optimal for separating this compound from matrix components that could interfere with ionization.
Quantitative Data Summary
The following tables provide a summary of typical starting parameters for the LC-MS/MS analysis of rapamycin and the expected impact of key parameters on in-source fragmentation. These values should be considered as a starting point and may require further optimization for your specific instrument and application.
Table 1: Recommended Starting LC-MS/MS Parameters for Rapamycin Analysis
| Parameter | Recommended Value | Reference |
| Liquid Chromatography | ||
| Column | C8 or C18, 50 mm x 4.6 mm, 5 µm | [4] |
| Mobile Phase A | Water with 2 mM ammonium acetate or 0.1% formic acid | [3] |
| Mobile Phase B | Methanol or Acetonitrile | [3][4] |
| Flow Rate | 0.5 - 1.0 mL/min | [5] |
| Column Temperature | 40 - 57 °C | [4][5] |
| Injection Volume | 20 µL | [4] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [4] |
| Precursor Ion (m/z) | 936.6 [M+Na]+ | [4] |
| Product Ion (m/z) | 409.3 | [6] |
| Declustering Potential (DP) | 105 V | [4] |
| Source Temperature | 350 °C | [4] |
| Curtain Gas (CUR) | 40 psi | [4] |
| Nebulizer Gas (GS1) | 40 psi | [4] |
| Turbo Gas (GS2) | 45 psi | [4] |
| Collision Energy (CE) | 75 V | [4] |
Table 2: Effect of Key MS Parameters on In-Source Fragmentation
| Parameter | Change | Expected Impact on In-Source Fragmentation |
| Cone Voltage / Declustering Potential | Increase | Increase |
| Decrease | Decrease | |
| Ion Source Temperature | Increase | Increase |
| Decrease | Decrease | |
| Nebulizer Gas Flow | Increase | May Decrease (improved desolvation) |
| Decrease | May Increase (poorer desolvation) | |
| Drying Gas Flow | Increase | May Decrease (improved desolvation) |
| Decrease | May Increase (poorer desolvation) |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is adapted from a validated method for the quantification of rapamycin in whole blood.[3]
-
To a 1.5 mL microcentrifuge tube, add 150 µL of whole blood sample (or calibrator/QC).
-
Add 150 µL of a precipitating solution consisting of methanol/zinc sulfate (50 g/L) in a 4:1 (v/v) ratio, containing the internal standard (this compound).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of rapamycin.
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: Sciex 3200 QTRAP or equivalent
-
Chromatographic Conditions:
-
Column: Xterra C8, 50 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 2 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 50% B
-
3.1-5.0 min: Equilibrate at 50% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 20 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Rapamycin: m/z 936.6 → 409.3
-
MRM Transition for this compound: m/z 939.6 → 409.3 (or other appropriate fragment)
-
Declustering Potential (DP): 105 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 75 V
-
Collision Cell Exit Potential (CXP): 10 V
-
Source Temperature: 350 °C
-
Curtain Gas (CUR): 40 psi
-
Nebulizer Gas (GS1): 40 psi
-
Turbo Gas (GS2): 45 psi
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Logic for troubleshooting fragmentation.
Caption: this compound inhibits mTORC1 signaling.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Rapamycin-d3 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Rapamycin-d3, focusing on its solubility characteristics. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically supplied?
A1: this compound is a deuterated form of Rapamycin (also known as Sirolimus), commonly used as an internal standard for the quantification of Rapamycin by GC- or LC-MS.[1][2] It is often supplied as a solution in ethanol or as a crystalline solid.[1][3] Proper storage is at -20°C to ensure stability for at least one year.[1][2]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. For specific concentrations, please refer to the data table below. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform.[1][2][4][5]
Q3: How can I switch from the supplied solvent (e.g., ethanol) to a different one?
A3: To change the solvent, you can evaporate the initial solvent under a gentle stream of nitrogen gas. Immediately after evaporation, add your solvent of choice.[1] It is recommended to use solvents that have been purged with an inert gas.[1]
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound, when prepared and stored properly at -80°C, can be stable for over a year.[6] For more frequent use, aliquots can be stored at 4°C for over a week.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] Rapamycin itself is unstable in aqueous solutions like PBS and can be sensitive to light and acidic conditions.[7][8]
Q5: What is the mechanism of action of Rapamycin?
A5: Rapamycin is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR).[4] It forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][9][10] mTORC1 is a crucial regulator of cell growth, proliferation, and protein synthesis.[9][11][12]
Quantitative Solubility Data
For easy comparison, the following table summarizes the solubility of this compound in various organic solvents as reported by different suppliers.
| Solvent | Concentration | Source |
| DMSO | ~125 mg/mL | ChemScene[4] |
| DMSO | 25 mg/mL | Cayman Chemical[2][5] |
| DMSO | ~10 mg/mL (Rapamycin) | Cayman Chemical[3] |
| Ethanol | 50 mg/mL | Cayman Chemical, ChemScene[2][4][5] |
| Ethanol | ~0.25 mg/mL (Rapamycin) | Cayman Chemical[3] |
| Methanol | 25 mg/mL | Cayman Chemical[1][2] |
| Chloroform | 5 mg/mL | Cayman Chemical[1][2][5] |
| Dimethyl formamide (DMF) | ~10 mg/mL (Rapamycin) | Cayman Chemical[3] |
Note: Solubility can have slight batch-to-batch variations.
Troubleshooting Guide
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue due to the low solubility of Rapamycin in aqueous solutions.[7] Here are some steps to minimize precipitation:
-
Order of Addition Matters: Instead of adding the this compound/DMSO stock directly to the large volume of medium, try adding the medium to the DMSO stock. This allows for a more gradual change in solvent polarity.[13]
-
Pre-warm Solutions: Gently warm both your this compound stock and the cell culture medium to 37°C before mixing.[13]
-
Use an Intermediate Dilution: Before the final dilution in your experimental volume, create an intermediate dilution of the stock solution in a serum-free medium.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.[13]
Q2: My this compound doesn't seem to be fully dissolving in the organic solvent. What should I do?
A2: If you are having trouble dissolving this compound, consider the following:
-
Sonication: Use an ultrasonic bath to aid dissolution.[4]
-
Gentle Warming: A hot water bath can also be used to help dissolve the compound.[14]
-
Solvent Quality: Ensure your solvent is anhydrous and of high purity.
-
Check Concentration: Double-check that you are not exceeding the known solubility limits for the chosen solvent (see table above).
Q3: I'm observing a loss of activity of my this compound solution over time. Why is this happening?
A3: Loss of activity can be due to degradation. To ensure the stability of your this compound solution:
-
Proper Storage: Store stock solutions at -80°C for long-term storage and 4°C for short-term use.[6] Always protect from light.[15][16]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes.[6]
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment, especially when diluting in aqueous buffers where stability is lower.[14] Rapamycin is known to be unstable in PBS.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution from solid this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, use sonication or gentle warming to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, light-protected tubes and store at -80°C.
Protocol 2: General Workflow for Solubility Testing
This protocol provides a general workflow for testing the solubility of this compound in a new solvent.
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the solution at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the solution to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Visualizations
Caption: Workflow for preparing and diluting this compound solutions.
Caption: this compound inhibits the mTORC1 signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. SiroliMus-D3/ this compound CAS#: 392711-19-2 [m.chemicalbook.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 11. cusabio.com [cusabio.com]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 16. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
Long-term storage and handling of Rapamycin-d3
Welcome to the technical support center for Rapamycin-d3. This guide provides detailed information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of this compound to ensure experimental success and product integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2][3][4][5][6][7] Some suppliers indicate stability for up to three years under these conditions.[8]
Q2: How should I store stock solutions of this compound?
A: Prepared stock solutions should be stored at -80°C for long-term use, where they can be stable for over a year.[8][9] For short-term storage, -20°C is suitable for about one month.[8] If you are using the solution frequently, it can be kept at 4°C for up to a week.[9] To maintain stability, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]
Q3: Can this compound be shipped at room temperature?
A: Yes. While the recommended storage is at -20°C, stability tests have shown that this compound powder is stable for short durations at room temperature and can be shipped without cooling measures.[10] Upon receipt, it should be stored at the recommended temperature.
Q4: Does this compound need to be protected from light?
A: Yes, protection from light is recommended for both the solid compound and its solutions to prevent potential degradation.[4][7][9] Many suppliers ship the product in amber vials to provide light protection.[9]
Q5: What is the primary mechanism of action for Rapamycin?
A: Rapamycin is a potent and specific allosteric inhibitor of the mTORC1 (mammalian target of rapamycin complex 1).[2][11] It first forms a complex with the intracellular protein FKBP12.[7][11] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, inhibiting its kinase activity.[2] This action blocks downstream signaling pathways, leading to an arrest of the cell cycle in the G1 phase and the induction of autophagy.[2][7]
Data Presentation
Storage and Stability Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years[8] | Protect from light and moisture.[4][5] |
| In Solvent | -80°C | ≥ 1 year[9] | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles.[9] |
| -20°C | ~1 month[8] | Suitable for short- to medium-term storage. | |
| 4°C | ~1 week[9] | For frequent use. Prepare fresh weekly if possible.[9] |
Solubility Data
This compound is poorly soluble in water but readily soluble in several organic solvents.[7][12][13]
| Solvent | Solubility | Reference(s) |
| Ethanol | ~50 mg/mL | [2][11] |
| DMSO | ~25 - 125 mg/mL | [2][11] |
| Methanol | ~25 mg/mL | [2] |
| Chloroform | ~5 mg/mL | [2] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
This protocol outlines the standard procedure for preparing a stock solution from solid this compound.
-
Acclimation : Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect product stability.
-
Solvent Selection : Choose an appropriate solvent based on the solubility data table and experimental requirements. DMSO and ethanol are common choices for creating highly concentrated stock solutions.
-
Reconstitution : Under a fume hood or in a well-ventilated area, add the desired volume of the chosen solvent to the vial.[14] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 917.19), add 109 µL of solvent.
-
Dissolution : Cap the vial tightly and vortex or sonicate gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Storage : For long-term storage, aliquot the stock solution into smaller, single-use, light-protected vials and store at -80°C.[9] Label each aliquot clearly with the compound name, concentration, date, and solvent.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Media
Problem: The compound precipitates when diluted from the organic stock solution into an aqueous buffer or cell culture medium. This is expected due to Rapamycin's low aqueous solubility (2.6 µg/mL).[13][15]
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a final concentration that is below the aqueous solubility limit.
-
Use a Surfactant or Co-solvent: Consider including a biocompatible surfactant like Tween 80 or a co-solvent such as PEG300/PEG400 in your final aqueous solution.[9]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions in aqueous media immediately before use. Do not store this compound in aqueous solutions for extended periods.[16]
-
Increase Dilution Volume: Dilute the stock solution into a larger volume of aqueous media while vortexing to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.
Issue 2: Inconsistent Experimental Results
Problem: There is high variability in results between experiments or a noticeable loss of compound activity over time.
Solutions:
-
Improper Storage: Verify that both the solid compound and stock solutions are stored at the correct temperatures (-20°C and -80°C, respectively) and protected from light.[4][8] Repeated freeze-thaw cycles can degrade the compound; use single-use aliquots to prevent this.[9]
-
Solution Age: Stock solutions, especially those stored at -20°C or 4°C, have a limited shelf life. If activity loss is suspected, prepare a fresh stock solution from the solid powder.[8][9]
-
Degradation in Solution: Rapamycin can degrade in solution, a process accelerated by basic pH.[17][18] Ensure that buffers used for dilution are at a neutral or slightly acidic pH to maximize stability.
-
Isomerization: In solution, rapamycin exists as an equilibrium of conformational isomers, which could potentially have different activities.[7][19] While this is an inherent property, consistent handling and preparation can minimize variability.
Signaling Pathway
This compound functions identically to unlabeled Rapamycin. It inhibits the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. ubpbio.com [ubpbio.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. This compound | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. enovatia.com [enovatia.com]
- 19. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Rapamycin-d3 During Sample Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Rapamycin-d3 during sample extraction for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery for this compound?
Low recovery of this compound, an internal standard, can stem from several factors throughout the sample preparation workflow. These issues can broadly be categorized as:
-
Incomplete Extraction: The chosen extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for efficiently partitioning this compound from the sample matrix into the analysis solvent.
-
Analyte Instability: Rapamycin is susceptible to degradation under certain conditions. Exposure to unfavorable pH (especially acidic or highly basic conditions), elevated temperatures, or prolonged exposure to light can lead to its breakdown.[1][2] this compound is expected to have similar stability.
-
Non-Specific Binding: As a hydrophobic molecule, this compound can adsorb to the surfaces of plasticware such as vials, pipette tips, and collection tubes.[3] This is a common issue for hydrophobic analytes.
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[4][5][6] While this doesn't represent a physical loss of the analyte, it manifests as poor recovery in the analytical results.
-
Errors in Sample Handling: Inaccurate pipetting, incomplete solvent evaporation, or improper reconstitution of the dried extract can all contribute to variability and low recovery.
Q2: Which extraction method is best for this compound?
The optimal extraction method depends on the sample matrix, the required level of cleanliness, and the desired throughput. Here is a general comparison:
-
Protein Precipitation (PPT): This is a fast and simple method suitable for high-throughput analysis. However, the resulting extract may contain more matrix components, potentially leading to ion suppression in LC-MS/MS analysis.[7]
-
Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT, reducing matrix effects. However, it is more labor-intensive and requires careful optimization of solvents and pH.[8][9]
-
Solid-Phase Extraction (SPE): SPE typically yields the cleanest extracts and can offer high recovery rates.[10][11] It is, however, the most time-consuming and expensive of the three methods.
Q3: How can I minimize the non-specific binding of this compound to labware?
To mitigate non-specific binding, consider the following strategies:
-
Use low-binding microcentrifuge tubes and pipette tips.
-
Minimize the surface area that comes into contact with the sample.
-
Reconstitute the final extract in a solvent with a higher organic content to ensure this compound remains in solution.
-
Work quickly to reduce the time the analyte is in contact with plastic surfaces.
Q4: What role does pH play in the extraction of this compound?
While Rapamycin does not have ionizable functional groups over a wide pH range, the pH of the sample and extraction solvents can still influence recovery.[12] Adjusting the pH can affect the solubility of matrix components, potentially leading to a cleaner extract. For example, some protocols suggest adjusting the pH to be slightly acidic.[1] However, strong acidic or basic conditions should be avoided to prevent degradation.[1]
Q5: My recovery is inconsistent. What should I check first?
Inconsistent recovery often points to variability in the sample preparation process. Here are the first things to investigate:
-
Pipetting Accuracy: Ensure all pipettes are calibrated and that technique is consistent, especially when handling small volumes of viscous biological fluids.
-
Vortexing/Mixing: Ensure complete mixing at each step to allow for proper partitioning and reactions.
-
Evaporation and Reconstitution: Check for consistency in the solvent evaporation step. Over-drying can make reconstitution difficult, while incomplete evaporation can lead to a final extract with a different solvent composition. Ensure the reconstitution solvent is appropriate and that the extract is fully dissolved.
Troubleshooting Guides
Low Recovery in Protein Precipitation (PPT)
If you are experiencing low recovery with PPT, consider the following troubleshooting steps:
-
Optimize the Precipitating Solvent: Acetonitrile is a common choice, but methanol or a mixture of organic solvents may provide better recovery depending on the specific matrix.[7][13]
-
Adjust the Solvent-to-Sample Ratio: A ratio of 3:1 or 4:1 (solvent:sample) is typical. Experiment with different ratios to find the optimal balance between protein removal and analyte recovery.[7]
-
Check for Analyte Co-precipitation: this compound might be physically trapped in the precipitated protein pellet. Ensure thorough vortexing after adding the precipitating solvent and before centrifugation to break up protein-analyte complexes.
-
Consider Temperature: Performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve protein removal and analyte stability.
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with LLE, use this guide to pinpoint the problem:
-
Evaluate the Extraction Solvent: The choice of an appropriate organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or mixtures containing butyl chloride have been used for rapamycin extraction.[8][9] The polarity of the solvent should be optimized to selectively extract this compound while minimizing the co-extraction of interfering matrix components.
-
Optimize pH: Adjusting the pH of the aqueous phase can improve the partitioning of this compound into the organic phase. A systematic evaluation of different pH values is recommended.
-
Ensure Proper Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of analyte. Ensure adequate centrifugation time and force to achieve a clean separation.
-
Check for Emulsion Formation: Emulsions at the interface of the two phases can trap the analyte. If emulsions form, try adding salt to the aqueous phase or using a different extraction solvent.
Low Recovery in Solid-Phase Extraction (SPE)
SPE can be highly effective but requires careful optimization. If you are facing low recovery, follow these steps:
-
Select the Appropriate Sorbent: For a hydrophobic molecule like this compound, reversed-phase sorbents (e.g., C8, C18) are commonly used.[14]
-
Optimize the Wash and Elution Solvents:
-
Wash Solvent: The wash solvent should be strong enough to remove matrix interferences but not so strong that it elutes the this compound.
-
Elution Solvent: The elution solvent must be strong enough to completely elute the this compound from the sorbent. A systematic approach testing different solvent compositions is necessary.
-
-
Prevent Sorbent Drying: For some SPE phases, allowing the sorbent to dry out after the conditioning and equilibration steps can lead to poor recovery.
-
Check for Breakthrough: Analyze the flow-through and wash fractions to see if the this compound is being lost during the loading or washing steps.[15]
Data Presentation
Table 1: Comparison of Extraction Recoveries for Rapamycin from Whole Blood
| Extraction Method | Recovery (%) | Key Considerations | Reference |
| Liquid-Liquid Extraction | ~45% | Combined with SPE for purification. | [8][9] |
| Solid-Phase Extraction | >85% | On-line SPE with polymeric material. | [14] |
| Protein Precipitation | ~98% | Followed by on-line extraction. | [14] |
Note: The recovery of this compound is expected to be very similar to that of rapamycin.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
To 100 µL of the sample (e.g., whole blood) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction using Methyl Tert-Butyl Ether (MTBE)
-
To 200 µL of the sample in a glass tube, add the this compound internal standard.
-
Add 1 mL of MTBE as the extraction solvent.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction using a Reversed-Phase Cartridge
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: A logical workflow for troubleshooting poor this compound recovery.
Caption: A typical workflow for sample extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of rapamycin in whole blood by HPLC. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protein preparation for LC-MS/MS analysis [protocols.io]
Technical Support Center: Method Refinement for Rapamycin-d3 in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for Rapamycin-d3 in complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Rapamycin (Sirolimus) and its deuterated internal standard, this compound, using LC-MS/MS.
| Problem/Observation | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Contamination: Buildup of matrix components (e.g., phospholipids) on the analytical column.[1] 2. Inappropriate Injection Solvent: The solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, causing the analyte to move through the column too quickly.[1] 3. Column Degradation: Loss of stationary phase due to extreme pH or temperature. | 1. Implement a column cleaning protocol: Flush the column with a strong solvent (e.g., 100% isopropanol).[1] Consider using a guard column to protect the analytical column. 2. Match injection solvent to mobile phase: Reconstitute the sample in a solvent with a similar or weaker elution strength than the starting mobile phase.[2] 3. Replace the analytical column: If performance does not improve after cleaning, the column may be irreversibly damaged. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent Matrix Effects: Variable ion suppression or enhancement between samples due to co-eluting endogenous matrix components.[3][4] 2. Analyte Instability: Degradation of Rapamycin during sample collection, storage, or processing.[2][5] 3. Inconsistent Extraction Recovery: Inefficient or variable extraction of the analyte and internal standard from the matrix. | 1. Improve sample cleanup: Optimize the sample preparation method (e.g., switch from protein precipitation to SPE or LLE) to better remove interfering substances like phospholipids.[2][6] 2. Ensure proper sample handling: Keep samples at a low temperature (e.g., 4°C or frozen) and minimize freeze-thaw cycles.[7] Use stabilizing agents if necessary.[2] 3. Optimize extraction procedure: Ensure complete protein precipitation and efficient extraction by adjusting solvent ratios and mixing times. Verify the consistency of recovery across different QC levels. |
| Low Signal Intensity or Sensitivity (Analyte or IS) | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analyte in the MS source.[3][4] 2. Suboptimal MS Source Conditions: Incorrect temperature, gas flows, or voltage settings for the specific analyte. 3. Analyte Degradation in Solution: Rapamycin may be unstable in certain solvents over time.[8] | 1. Enhance chromatographic separation: Modify the LC gradient to separate the analyte from the interfering matrix components.[2] 2. Optimize MS parameters: Perform a full optimization of the ion source parameters using a neat solution of Rapamycin. 3. Check solvent stability: Prepare fresh solutions and verify the stability of Rapamycin in the chosen solvents. A study showed isomerization in various organic solvents.[8] |
| Inaccurate Quantification (Bias) | 1. Cross-reactivity with Metabolites (Immunoassays): Antibodies may bind to Rapamycin metabolites, leading to overestimation. LC-MS/MS is less susceptible to this.[6] 2. Poor Internal Standard (IS) Performance: The IS (this compound) does not adequately track the behavior of the analyte (Rapamycin) during extraction and ionization. 3. Calibration Curve Issues: Incorrect weighting, limited range, or poor linearity. | 1. LC-MS/MS is the preferred method for higher specificity compared to immunoassays.[9] 2. Verify IS suitability: While isotopically labeled standards are generally preferred, ensure there is no isotopic interference and that the IS and analyte have similar extraction recoveries and ionization responses.[10] 3. Re-evaluate calibration curve: Use a weighted linear regression (e.g., 1/x or 1/x²) and ensure the calibration range covers the expected sample concentrations.[11] |
| High Background or Ghost Peaks | 1. Carryover: Analyte from a high-concentration sample adsorbs to surfaces in the autosampler or column and elutes in subsequent runs. 2. Contaminated Mobile Phase or System: Impurities in solvents or buildup of contaminants in the LC system.[12] | 1. Optimize needle wash: Use a strong wash solvent in the autosampler program. Inject a blank sample after a high-concentration sample to check for carryover.[10] 2. Prepare fresh mobile phase: Use high-purity (LC-MS grade) solvents. Flush the entire LC system to remove any accumulated contaminants.[12] |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant ion suppression in my whole blood samples?
A1: Whole blood is a complex matrix rich in proteins and phospholipids, which are common causes of ion suppression in ESI-MS.[3] Phospholipids, in particular, can co-elute with Rapamycin and compete for ionization, reducing the analyte signal. To mitigate this, a robust sample preparation method is crucial. Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal cartridges (e.g., HybridSPE) are more effective at removing these interferences than simple protein precipitation.[6]
Q2: Is this compound always the best internal standard for Rapamycin quantification?
A2: Isotopically labeled internal standards (ILISs) like this compound are generally considered the gold standard because they have nearly identical physicochemical properties to the analyte and co-elute, providing the best compensation for matrix effects and extraction variability.[10][13] However, it's essential to verify that the deuterated standard is free of unlabeled analyte and that there is no "cross-talk" between the MS/MS transitions of the analyte and the IS. In some cases, a well-behaving structural analog internal standard can also provide acceptable results.[10]
Q3: My Rapamycin samples have been stored at -20°C for several weeks. Are they still viable?
A3: Rapamycin in whole blood is generally stable for extended periods when frozen. Studies have shown stability for at least 30 days when refrigerated and for longer periods (e.g., 6 months) at -80°C.[7][14] However, stability can be matrix and concentration-dependent. It is crucial to perform your own stability assessments under your specific storage conditions, including freeze-thaw stability, as part of method validation.[5][9]
Q4: What are the typical MRM transitions for Rapamycin and this compound?
A4: Rapamycin is often detected as an ammonium adduct ([M+NH4]+) or a sodium adduct ([M+Na]+) in positive ion mode. A common MRM transition for the ammonium adduct is m/z 931.7 → 864.6. For this compound, the corresponding transition would be m/z 934.7 → 864.6.[9] Always optimize these transitions on your specific instrument for maximum sensitivity.
Q5: What is a suitable concentration range for a calibration curve for therapeutic drug monitoring of Rapamycin?
A5: For therapeutic drug monitoring (TDM), the calibration curve should cover the clinical concentration range. A typical linear range for Rapamycin in whole blood is from approximately 0.5 ng/mL to 50 ng/mL.[6][9] The lower limit of quantification (LLOQ) should be at or below the lowest expected therapeutic concentration.[13]
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for Rapamycin quantification in whole blood.
Table 1: Method Linearity and Sensitivity
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Sirolimus | Whole Blood | 1.0 | 1.0 - 50.0 | > 0.996 | [15] |
| Sirolimus | Whole Blood | 0.5 | 0.5 - 50.0 | > 0.995 | [9] |
| Sirolimus | Whole Blood | 0.6 | 0.6 - 49.2 | > 0.997 | [13] |
| Rapamycin | Porcine Whole Blood | 0.1 | 0.1 - 100 | Not Specified | [16][17] |
| Rapamycin | Human Plasma | 0.1 | 0.1 - 1000 | > 0.997 | [18] |
Table 2: Method Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Bias (%) | Reference |
| Sirolimus | Whole Blood | LLOQ | 15.7 | Not Specified | 13.0 | [15] |
| Sirolimus | Whole Blood | Low, Mid, High | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [13] |
| Rapamycin | Porcine Blood | Low, Mid, High | Not Specified | 7.8 - 13.0 | 4.0 - 7.0 | [17] |
| Sirolimus | Human Plasma | Low, Mid, High | 3.7 - 10.2 | 5.1 - 12.9 | -5.4 - 9.6 | [18] |
Table 3: Analyte Recovery and Stability
| Analyte | Matrix | Extraction Method | Recovery (%) | Stability Conditions | Reference |
| Sirolimus | Whole Blood | Protein Precipitation | 76.6 - 84.0 | Not Specified | [13] |
| Rapamycin | Whole Blood | LLE + SPE | ~45 | Not Specified | [19] |
| Sirolimus | Whole Blood | Not Specified | Not Specified | Stable for 3 freeze-thaw cycles | [9] |
| Sirolimus | Whole Blood | Not Specified | Not Specified | Stable for 30 days at 4°C | [7] |
Experimental Protocols & Visualizations
Detailed Protocol: Rapamycin Extraction from Whole Blood using Protein Precipitation
This protocol describes a common method for extracting Rapamycin and its internal standard, this compound, from whole blood samples prior to LC-MS/MS analysis.
1. Sample Preparation:
-
Thaw frozen whole blood samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex mix all samples for 10 seconds to ensure homogeneity.
2. Aliquoting:
-
Pipette 100 µL of each sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.
3. Internal Standard Spiking:
-
Add 25 µL of the working internal standard solution (this compound in methanol) to each tube.
4. Protein Precipitation:
-
Add 200 µL of precipitating agent (e.g., methanol or zinc sulfate in methanol) to each tube.[9]
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
5. Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
6. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
7. Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
8. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 15 seconds to ensure the analyte is fully dissolved.
9. Final Centrifugation:
-
Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to pellet any remaining particulates.
10. Injection:
Transfer the final supernatant to autosampler vials or a 96-well plate for injection into the LC-MS/MS system.
Caption: Workflow for this compound extraction from whole blood.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting common issues in LC-MS/MS bioanalysis.
Caption: A logical workflow for troubleshooting LC-MS/MS issues.
Rapamycin (mTOR) Signaling Pathway
Rapamycin functions by inhibiting the mammalian Target of Rapamycin (mTOR), a key kinase in cell signaling.
Caption: Simplified mTOR signaling pathway showing Rapamycin's action.
References
- 1. agilent.com [agilent.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. simbecorion.com [simbecorion.com]
- 6. An accurate quantitative LC/ESI-MS/MS method for sirolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 8. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a simple liquid chromatography coupled to tandem mass spectrometry method for the simultaneous determination of tacrolimus, sirolimus, everolimus and cyclosporin A in dried matrix on paper discs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 17. researchgate.net [researchgate.net]
- 18. jetir.org [jetir.org]
- 19. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Rapamycin-d3 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered when using Rapamycin-d3 as an internal standard for calibration curves in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Rapamycin non-linear, especially at higher concentrations?
A1: Non-linearity in calibration curves, particularly at the upper limits, is a common issue in LC-MS/MS analysis.[1] The primary causes include:
-
Ionization Saturation: The electrospray ion source has a finite capacity for ionization. At high concentrations, Rapamycin and this compound compete for ionization, leading to a disproportionate response and a plateau in the signal.[1]
-
Matrix Effects: Components in the sample matrix that co-elute with the analyte and internal standard can suppress or enhance their ionization. While this compound is designed to compensate for these effects, significant interference can still cause non-linearity.[1]
-
Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. Excessively high ion counts can saturate the detector, leading to a non-linear response.
-
Inappropriate Regression Model: Using a linear (1/x or 1/x²) regression model over a very wide dynamic range where the response is inherently non-linear will result in a poor fit and inaccurate quantification.[1]
Q2: I'm observing inconsistent or drifting Analyte/Internal Standard (Rapamycin/Rapamycin-d3) response ratios. What are the potential causes?
A2: Inconsistent response ratios can compromise the accuracy and precision of your assay. Potential causes include:
-
Differential Matrix Effects: Although this compound is a stable isotope-labeled internal standard (SIL-IS), it often elutes slightly earlier than Rapamycin in reversed-phase chromatography.[2] If this separation occurs in a region of fluctuating ion suppression or enhancement, the analyte and the internal standard will be affected differently, leading to ratio variability.[3][4]
-
Deuterium Exchange: While less common for labels on stable positions, H/D exchange can occur if the sample or mobile phase conditions are strongly acidic or basic, or if the ion source temperature is excessively high.[2] This would alter the mass of the internal standard, affecting its signal.
-
Rapamycin Instability: Rapamycin is known to exist in different isomeric forms and can degrade in aqueous solutions.[5][6] If the analyte and internal standard degrade at different rates during sample preparation or storage, the response ratios will be inconsistent.
-
Incorrect Internal Standard Concentration: An error in the preparation of the this compound working solution can lead to inconsistent spiking and, therefore, variable response ratios.[7]
Q3: The chromatographic peak for this compound elutes slightly earlier than the peak for Rapamycin. Is this normal and how does it impact my results?
A3: Yes, this is a well-documented phenomenon known as the "isotope effect".[2] In reversed-phase chromatography, deuterated compounds are slightly less retentive than their non-deuterated counterparts and therefore tend to elute earlier.[2] While this is normal, it can be problematic if the separation is significant and co-occurs with a steep gradient of matrix effects, leading to differential ion suppression or enhancement.[3] It is crucial to adjust chromatographic conditions to minimize this separation and ensure co-elution as much as possible.[7]
Q4: My this compound internal standard signal is low or absent. How can I troubleshoot this?
A4: A poor or missing internal standard signal can be due to several factors:
-
Preparation Error: Verify the concentration of your this compound stock and working solutions. An error in dilution is a common cause.[7]
-
Degradation: Check the storage conditions and age of the standard. Rapamycin and its derivatives can be sensitive to temperature and light.[8][9] Prepare a fresh stock solution from a new vial to rule out degradation.[7]
-
Inefficient Ionization: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for this compound.[7][10]
-
Instrument Issues: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound.[7] Check for contamination in the sample path or ion source that could be suppressing the signal.[11][12]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a primary source of inaccuracy in LC-MS/MS assays.[3] This guide provides a systematic approach to identifying and reducing their impact.
Symptoms:
-
Poor accuracy and precision in quality control (QC) samples.
-
Inconsistent analyte/IS ratios across different sample lots.
-
Non-linear calibration curves.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating matrix effects.
Corrective Actions:
-
Optimize Chromatography: Modify the gradient, mobile phase, or column chemistry to separate Rapamycin from the regions of ion suppression identified in the post-column infusion experiment.
-
Enhance Sample Cleanup: If using protein precipitation (PP), consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering phospholipids and other matrix components.[13]
-
Sample Dilution: Diluting the sample with a suitable blank matrix can reduce the concentration of interfering components, thereby minimizing matrix effects.[14]
Data Presentation
Table 1: Common Issues and Troubleshooting Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Non-Linear Calibration Curve | Ion source/detector saturation; Significant matrix effects; Inappropriate regression model.[1] | Narrow the calibration range; Improve sample cleanup; Dilute samples; Use a quadratic regression model.[1] |
| Inconsistent Analyte/IS Ratio | Differential matrix effects due to chromatographic separation; Standard degradation; Inconsistent sample preparation.[3][7] | Adjust chromatography for co-elution; Prepare fresh standards and store properly; Ensure pipetting accuracy.[7] |
| Retention Time Shift | Isotope effect (normal); Change in mobile phase composition; Column degradation; Temperature fluctuation.[2][11] | Confirm co-elution is sufficient; Prepare fresh mobile phase; Replace column; Check column oven temperature.[2][7] |
| Low or No IS Signal | Incorrect standard concentration; Standard degradation; Poor ionization; Instrument contamination.[7][12] | Verify working solution concentration; Prepare fresh stock; Optimize source parameters; Clean ion source and sample path.[7] |
| Peak Tailing or Splitting | Column contamination or void; Inappropriate sample solvent; Co-elution with interference.[11] | Use a guard column and flush the system; Reconstitute sample in mobile phase; Improve sample cleanup.[13][15] |
Table 2: Representative LC-MS/MS Parameters for Rapamycin Analysis
This table summarizes typical starting conditions compiled from various validated methods. Optimization is required for specific instrumentation and matrices.
| Parameter | Typical Setting | Reference(s) |
| Column | C8 or C18, 50 mm x 2.1/4.6 mm, < 5 µm | [15][16] |
| Mobile Phase A | Water with 0.1% Formic Acid and/or Ammonium Formate | [15][17] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [15][17] |
| Flow Rate | 0.2 - 0.5 mL/min | [17][18] |
| Column Temperature | 40 - 50 °C | [15] |
| Ionization Mode | ESI Positive | [15] |
| MRM Transition (Rapamycin) | e.g., 936.6 -> 869.5 (Ammonium adduct) | [15] |
| MRM Transition (this compound) | e.g., 939.6 -> 872.5 (Ammonium adduct) | N/A |
| Internal Standard | This compound or Ascomycin | [16][19] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve and QC Samples
Objective: To prepare a set of calibration standards and quality controls in a biological matrix for method validation.
Materials:
-
Rapamycin certified reference material
-
This compound internal standard
-
Control biological matrix (e.g., human whole blood, plasma) free of analyte
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Class A volumetric flasks and calibrated pipettes
Procedure:
-
Primary Stock Solutions: Accurately weigh and dissolve Rapamycin and this compound in methanol to prepare 1 mg/mL primary stock solutions. Store at -20°C or colder.[8]
-
Working Stock Solutions: Prepare a series of intermediate and working stock solutions of Rapamycin by serially diluting the primary stock with methanol/water (50:50).
-
Internal Standard Working Solution: Prepare a this compound working solution (e.g., 100 ng/mL) by diluting the IS primary stock. This concentration should provide a robust signal without causing detector saturation.
-
Calibration Standards: Prepare calibration standards by spiking the control biological matrix with the appropriate Rapamycin working stock solutions to achieve the desired final concentrations (e.g., 0.5 - 250 ng/mL). The volume of the spiking solution should be minimal (<5% of the total matrix volume).
-
Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Rapamycin reference standard to ensure accuracy.
-
Sample Preparation: To an aliquot of each standard, QC, and study sample, add a fixed volume of the this compound working solution. Proceed with the sample extraction method (e.g., protein precipitation by adding 3 volumes of ice-cold acetonitrile).[20]
Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Experimental Setup Workflow:
Caption: Experimental setup for a post-column infusion experiment.
Procedure:
-
Set up the LC-MS system as shown in the diagram above. Continuously infuse a solution of Rapamycin at a constant concentration (e.g., 50 ng/mL) into the mobile phase flow path after the analytical column using a syringe pump and a 'Tee' connector.
-
Allow the system to equilibrate until a stable signal for the Rapamycin MRM transition is observed.
-
Inject a processed blank matrix sample (a sample prepared using the same extraction procedure but without the analyte or internal standard).
-
Monitor the Rapamycin signal throughout the chromatographic run.
-
Interpretation: A steady, flat baseline indicates no matrix effects. A dip in the signal intensity indicates ion suppression at that retention time, while a spike in the signal indicates ion enhancement. Compare this profile to the retention time of your Rapamycin and this compound peaks to determine if they elute in a zone of interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 10. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 17. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Rapamycin Using Rapamycin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Rapamycin-d3 as an internal standard in the bioanalytical method validation for Rapamycin, compared to other commonly used internal standards such as Ascomycin and Erythromycin. The information presented is supported by experimental data from various studies to assist researchers in selecting the most appropriate internal standard for their analytical needs.
Executive Summary
The quantification of Rapamycin (also known as Sirolimus) in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing high accuracy and precision. This guide delves into the validation parameters of bioanalytical methods using this compound and contrasts its performance with alternative internal standards.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the reliability of a bioanalytical method. Here, we compare the performance of this compound against two common alternatives: Ascomycin (a structural analog) and Erythromycin (a macrolide antibiotic).
| Validation Parameter | This compound (Isotopically Labeled) | Ascomycin (Structural Analog) | Erythromycin (Structurally Unrelated) |
| Linearity (r²) | >0.99[1] | >0.99 | >0.9998[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.1 ng/mL | 2.3 ng/mL[2] |
| Intra-day Precision (%CV) | 0.9 - 14.7%[1] | 7.8 - 13.0% (for blood)[3] | Not explicitly stated for Rapamycin analysis |
| Inter-day Precision (%CV) | 2.5 - 12.5%[1] | 3.3 - 10.8% (for tissues)[3] | Not explicitly stated for Rapamycin analysis |
| Accuracy (%) | 90 - 113%[1] | 94.0 - 107.0% (for blood)[3] | Within 15% of nominal values |
| Matrix Effect Compensation | Excellent[1] | Good | Moderate |
Key Takeaways:
-
This compound offers excellent performance across all validation parameters, particularly in compensating for matrix effects due to its identical chemical structure and chromatographic behavior to Rapamycin.
-
Ascomycin , as a structural analog, also provides robust results with good linearity, precision, and accuracy.[3]
-
Erythromycin , while a more economical option, may not perfectly mimic the extraction and ionization behavior of Rapamycin, potentially leading to less effective matrix effect compensation.[2]
Experimental Protocols
A detailed methodology is crucial for the successful validation of a bioanalytical method. Below is a synthesized protocol for the quantification of Rapamycin in a biological matrix (e.g., whole blood or tissue homogenate) using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the sample (calibrator, quality control, or unknown), add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid and/or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Rapamycin and this compound. For example:
-
Rapamycin: m/z 936.6 → 869.6
-
This compound: m/z 939.6 → 872.6
-
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of Rapamycin and this compound.
-
Linearity: Prepare a calibration curve with at least six non-zero calibrator concentrations spanning the expected range of the study samples. The coefficient of determination (r²) should be ≥0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).
-
Recovery: Evaluate the extraction efficiency of Rapamycin and this compound by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the peak areas of post-extraction spiked samples to neat solutions of the analyte and internal standard.
-
Stability: Evaluate the stability of Rapamycin in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Mandatory Visualizations
mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4][5][6][7][8]
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Rapamycin.
Caption: Workflow for bioanalytical method validation.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Rapamycin-d3 vs. 13C-Rapamycin as Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers working with the immunosuppressant drug rapamycin (sirolimus), stable isotope-labeled internal standards are the gold standard. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for rapamycin: Rapamycin-d3 and 13C-rapamycin. By examining their performance based on available experimental data, this guide aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their specific analytical needs.
Performance Data: A Quantitative Comparison
The ideal internal standard should exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and not interfere with the analyte's signal. Most importantly, it must effectively compensate for variations in sample preparation and instrument response. The following table summarizes the performance data for this compound and 13C-rapamycin based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
| Performance Metric | This compound | 13C-Rapamycin (as SIR-13C,D3) | Reference |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [1] |
| Within-day Imprecision (CV%) | < 10% | < 10% | [1] |
| Between-day Imprecision (CV%) | < 8% | < 8% | [1] |
| Trueness | 91% - 110% | 91% - 110% | [1] |
| Median Accuracy | 11.4% | 12.2% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | 0.6 - 1.0 ng/mL | [2][3] |
| Matrix Effects | Not Observed | Not Observed | [1] |
| Carryover | Not Observed | Not Observed | [1] |
Note: The data for 13C-rapamycin is represented by SIR-13C,D3, a commonly used variant. Performance may vary slightly depending on the specific labeling pattern and experimental conditions.
The Ideal Internal Standard: A Visual Workflow
The use of an internal standard is a critical step in the bioanalytical workflow to ensure data quality. The following diagram illustrates the typical process from sample collection to final data analysis.
Structural Comparison: Understanding the Isotopic Labels
The key difference between this compound and 13C-rapamycin lies in the type and location of the stable isotopes. This compound contains three deuterium (²H or D) atoms, typically replacing hydrogen atoms in a methoxy group.[4][5][6] In contrast, 13C-rapamycin incorporates one or more carbon-13 (¹³C) atoms into its carbon skeleton, often in combination with deuterium labeling (e.g., 13C,d3).[1][7]
Theoretically, ¹³C-labeled standards are often considered superior as the carbon-carbon bonds are less prone to kinetic isotope effects during metabolism or fragmentation in the mass spectrometer compared to carbon-hydrogen bonds. However, for large molecules like rapamycin, the impact of deuterium labeling on chromatographic retention time and ionization efficiency is generally minimal and both types of internal standards have demonstrated excellent performance.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible results. The following are generalized methodologies for the quantification of rapamycin in biological matrices using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting rapamycin from whole blood or tissue homogenates.[8][9][10]
-
Aliquot Sample: Transfer a known volume (e.g., 100 µL) of the biological sample (whole blood, plasma, or tissue homogenate) into a microcentrifuge tube.
-
Add Internal Standard: Add a small volume (e.g., 25 µL) of the internal standard working solution (this compound or 13C-rapamycin in a suitable solvent like methanol) to each sample, calibrator, and quality control sample.
-
Precipitate Proteins: Add a protein precipitating agent (e.g., methanol, acetonitrile, or a mixture with zinc sulfate) to the sample.[3][10] The volume is typically 2-4 times the sample volume.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and extraction of the analyte and internal standard.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a mobile phase-compatible solvent to concentrate the sample.[9]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of rapamycin.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or C8 column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm).[9][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid and/or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typical.[10]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Rapamycin: The ammonium adduct [M+NH₄]⁺ at m/z 931.5 is often monitored, with a common product ion being m/z 864.5.[10][11] The sodium adduct [M+Na]⁺ at m/z 936.6 is also utilized.[9]
-
This compound: The corresponding ammonium adduct would be monitored at m/z 934.5.
-
13C-Rapamycin (e.g., 13C,d3): The m/z of the precursor and product ions will depend on the specific number and type of isotopic labels.
-
-
Context: The mTOR Signaling Pathway
Rapamycin's therapeutic effects stem from its inhibition of the mechanistic Target of Rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival. Understanding this pathway provides crucial context for researchers studying the drug's mechanism of action and pharmacodynamics.
Conclusion: Making an Informed Decision
Both this compound and 13C-rapamycin have proven to be excellent internal standards for the bioanalysis of rapamycin. The available data suggests that their performance in terms of linearity, precision, and accuracy is comparable.[1] While ¹³C-labeled standards are often theoretically favored to minimize potential isotopic effects, well-characterized deuterated standards like this compound have been successfully used in numerous validated assays.
The ultimate choice between this compound and 13C-rapamycin may depend on several factors, including:
-
Commercial Availability and Cost: The price and availability from chemical suppliers can be a significant consideration.
-
Regulatory Requirements: Specific regulatory bodies may have preferences for certain types of internal standards.
-
In-house Validation: Regardless of the choice, thorough in-house validation is essential to ensure the internal standard performs adequately for the specific matrix and analytical method being used.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 6. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 9. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS/MS Assays for Rapamycin Utilizing Rapamycin-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay performance for the quantification of Rapamycin, with a focus on the integral role of the deuterated internal standard, Rapamycin-d3. The information presented herein is synthesized from published experimental data to aid in the selection and validation of robust bioanalytical methods.
Introduction to Rapamycin and the Need for Accurate Quantification
Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor widely used as an immunosuppressant in organ transplantation and in clinical trials for various cancers.[1][2][3] Its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate precise and accurate monitoring of its concentration in biological matrices.[3] LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the quantitative data.[5][6]
The mTOR Signaling Pathway
Rapamycin exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[7][8][9][10][11] Rapamycin, in complex with FKBP12, binds to the mTORC1 complex, leading to the inhibition of downstream signaling.[5][7][9] Understanding this pathway is critical for interpreting the pharmacological effects of Rapamycin.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. researchgate.net [researchgate.net]
- 3. iatdmct2024.org [iatdmct2024.org]
- 4. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Rapamycin-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Rapamycin-d3 as an internal standard, ensuring its isotopic purity is paramount for accurate quantification of rapamycin in complex biological matrices. This guide provides a framework for assessing the isotopic purity of commercially available this compound, comparing product specifications, and offering detailed experimental protocols for independent verification.
This compound, a deuterated analog of the potent immunosuppressant and mTOR inhibitor Sirolimus, serves as a critical internal standard in pharmacokinetic and therapeutic drug monitoring studies. Its utility is directly dependent on its chemical and isotopic purity. The presence of unlabeled rapamycin or incompletely deuterated species can lead to an overestimation of the analyte's concentration, compromising the integrity of experimental results. This guide outlines the key parameters to consider when selecting a this compound product and provides the methodology to verify its quality in your own laboratory.
Comparative Analysis of Commercial this compound
| Supplier | Product Name | Chemical Purity | Isotopic Purity Specification |
| Cayman Chemical | This compound | ≥98% | ≥98% deuterated forms (d1-d3)[1] |
| Cambridge IsotopeLaboratories, Inc. | Rapamycin (D₃, 98%) | 98%[2][3][4] | Not explicitly defined as a separate value from chemical purity. |
| Expert SynthesisSolutions | This compound | 97.0% by HPLC | 99.5% atom D[5] |
| GlpBio | This compound | >98% | >98% deuterated forms (d1-d3)[6] |
| MedchemExpress | This compound | 95.48% (LCMS)[7] | Not explicitly defined as a separate value from chemical purity. |
This table is a summary of publicly available data and may not reflect the most current specifications. Researchers should always consult the most recent Certificate of Analysis from the vendor.
Experimental Protocols for Isotopic Purity Assessment
Independent verification of isotopic purity is a crucial step in validating a new batch of internal standard. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Distribution
High-resolution mass spectrometry allows for the separation and quantification of the different isotopologues of this compound (M+0, M+1, M+2, M+3). This provides a detailed picture of the isotopic distribution and allows for the calculation of the isotopic enrichment.
Protocol for LC-HRMS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the mobile phase.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities. For example, start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters (High-Resolution Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan.
-
Mass Range: m/z 900-950.
-
Resolution: >70,000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320°C.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+Na]+ adducts of unlabeled rapamycin (m/z 936.5) and the deuterated forms (d1, d2, d3).
-
From the full scan mass spectrum of the this compound peak, determine the relative abundance of the ions corresponding to the unlabeled (M+0), d1, d2, and d3 species.
-
Calculate the isotopic enrichment by dividing the sum of the intensities of the deuterated species by the sum of the intensities of all species (unlabeled and deuterated).
-
NMR Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and can be used to assess the degree of deuteration at the labeled position. The absence or significant reduction of a signal at the position of deuteration provides evidence of high isotopic enrichment.
Protocol for ¹H NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve approximately 2-5 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Parameters:
-
Field Strength: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum.
-
Compare the spectrum to that of unlabeled rapamycin.
-
A significant reduction or absence of the signal corresponding to the protons at the site of deuteration indicates high isotopic enrichment. The integration of any residual signal at this position relative to other non-deuterated positions can be used to estimate the percentage of the unlabeled species.
-
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the biological context of rapamycin, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 3. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 5. esschemco.com [esschemco.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
A Comparative Guide: Rapamycin vs. Rapamycin-d3 on mTORC1 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rapamycin and its deuterated analog, Rapamycin-d3, focusing on their activity on the mammalian target of rapamycin complex 1 (mTORC1). While direct comparative experimental data on the mTORC1 inhibitory activity of Rapamycin versus this compound is not available in published literature, this is because their mechanism of action and biological potency are expected to be identical. This compound, a deuterated form of Rapamycin, is primarily utilized as an internal standard in pharmacokinetic studies due to its altered metabolic profile, not for a differential pharmacodynamic effect.
The substitution of hydrogen with deuterium atoms can influence a drug's pharmacokinetics, such as its metabolic rate, but is not expected to alter its direct interaction with its target protein. Therefore, this compound is anticipated to exhibit the same potent and specific inhibitory effect on mTORC1 as Rapamycin.
Quantitative Data on Rapamycin's mTORC1 Inhibition
The following table summarizes the well-established in vitro efficacy of Rapamycin in inhibiting mTORC1. The IC50 value for this compound is presumed to be the same as that of Rapamycin.
| Compound | Target | IC50 (in HEK293 cells) | Mechanism of Action |
| Rapamycin | mTORC1 | ~0.1 nM[1][2] | Allosteric inhibitor; forms a complex with FKBP12 that binds to the FRB domain of mTOR.[3][4] |
| This compound | mTORC1 | ~0.1 nM (presumed) | Allosteric inhibitor; forms a complex with FKBP12 that binds to the FRB domain of mTOR. |
mTORC1 Signaling Pathway and Rapamycin's Mechanism of Action
The following diagram illustrates the mTORC1 signaling pathway and the point of inhibition by the Rapamycin-FKBP12 complex.
Experimental Protocol: mTORC1 Activity Assay via Western Blot
To experimentally verify and compare the mTORC1 inhibitory activity of Rapamycin and this compound, a western blot analysis measuring the phosphorylation status of downstream mTORC1 targets is a standard and effective method.
Objective: To determine the IC50 of Rapamycin and this compound for mTORC1 inhibition by assessing the phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46) in a selected cell line (e.g., HEK293, MCF-7).
Materials:
-
Cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rapamycin and this compound stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-p70 S6 Kinase
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Mouse anti-β-Actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of Rapamycin and this compound in complete medium. A typical concentration range would be from 0.01 nM to 100 nM. Include a DMSO vehicle control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compounds.
-
Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Plot the percentage of inhibition of phosphorylation against the log concentration of the compound to determine the IC50 value.
-
Conclusion
While this compound serves as a valuable tool in pharmacokinetic research, its pharmacodynamic action on mTORC1 is expected to mirror that of Rapamycin. The provided experimental protocol offers a robust framework for researchers wishing to confirm this equivalence and for the general assessment of mTORC1 inhibition by various compounds. The established high potency of Rapamycin provides a reliable benchmark for such comparative studies.
References
Deuterium Labeling and Rapamycin: A Comparative Guide to Biological Activity
The rationale for deuterating rapamycin stems from the "kinetic isotope effect." The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the primary route of rapamycin metabolism involves the cleavage of C-H bonds by cytochrome P450 enzymes, replacing hydrogen with deuterium at these metabolic "hot spots" can slow down the rate of metabolism. This can lead to a more stable molecule with a longer half-life, increased systemic exposure, and potentially more sustained biological activity. A patent for deuterated rapamycin suggests that this modification can result in altered physicochemical and pharmacokinetic properties, enhancing its therapeutic utility[1].
Understanding Rapamycin's Mechanism of Action and Metabolism
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism. Rapamycin first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the mTORC1 complex, inhibiting its downstream signaling.
The primary enzyme responsible for the metabolism of rapamycin is cytochrome P450 3A4 (CYP3A4), which is abundant in the liver and intestines. The main metabolic pathways are O-demethylation and hydroxylation at various positions on the rapamycin molecule. By identifying these sites, deuterium can be strategically incorporated to slow down this metabolic breakdown.
The mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cellular signaling and the mechanism of rapamycin's inhibitory action.
Hypothetical Comparison of Biological Properties
The following table summarizes the expected impact of deuterium labeling on the key biological and pharmacokinetic parameters of rapamycin, based on the principles of the kinetic isotope effect.
| Parameter | Non-Deuterated Rapamycin | Deuterated Rapamycin (Expected) | Rationale for Difference |
| Mechanism of Action | Inhibition of mTORC1 via FKBP12 binding | Unchanged | Deuterium labeling is not expected to alter the fundamental mechanism of action. |
| Metabolism | Primarily by CYP3A4 via demethylation and hydroxylation | Slower rate of metabolism | The stronger C-D bond at metabolic sites slows down enzymatic cleavage by CYP3A4. |
| Half-life (t½) | ~60 hours | Longer | Reduced metabolic clearance leads to a longer circulation time. |
| Bioavailability | Low and variable | Potentially higher and more consistent | Reduced first-pass metabolism in the gut and liver can increase the amount of active drug reaching systemic circulation. |
| Biological Potency (in vitro) | High (nM range) | Similar | The intrinsic activity at the target site should be unaffected by deuteration. |
| Sustained Activity (in vivo) | Dose-dependent | More sustained | A longer half-life would lead to more prolonged exposure to the drug, potentially enhancing its therapeutic effect over time. |
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of deuterated rapamycin, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key comparative assays.
In Vitro mTORC1 Kinase Assay
Objective: To compare the direct inhibitory effect of deuterated and non-deuterated rapamycin on mTORC1 kinase activity.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Immunoprecipitation: Cells are serum-starved for 24 hours and then stimulated with 20% FBS for 30 minutes in the presence of varying concentrations of deuterated or non-deuterated rapamycin (e.g., 0.05-50 nM). Cells are then lysed, and the mTORC1 complex is immunoprecipitated using an anti-mTOR antibody.
-
Kinase Assay: The immunoprecipitated mTORC1 is incubated with a recombinant, inactive p70 S6 kinase (a direct substrate of mTORC1) and ATP.
-
Detection: The phosphorylation of p70 S6 kinase at Threonine 389 is measured via Western blot using a phospho-specific antibody.
-
Data Analysis: The intensity of the phosphorylated p70 S6 kinase band is quantified, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both compounds are calculated and compared.
T-cell Proliferation Assay
Objective: To assess and compare the immunosuppressive activity of deuterated and non-deuterated rapamycin.
Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in RPMI-1640 medium and stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce T-cell proliferation.
-
Treatment: The stimulated cells are treated with a range of concentrations of deuterated or non-deuterated rapamycin.
-
Proliferation Measurement: After a 72-hour incubation period, cell proliferation is measured using a BrdU (bromodeoxyuridine) incorporation assay or by staining with a proliferation-tracking dye (e.g., CFSE) followed by flow cytometry analysis.
-
Data Analysis: The concentration-dependent inhibition of T-cell proliferation is determined, and the IC50 values for both compounds are compared.
Pharmacokinetic Study in a Rodent Model
Objective: To compare the in vivo pharmacokinetic profiles of deuterated and non-deuterated rapamycin.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: A single dose of either deuterated or non-deuterated rapamycin is administered to separate groups of rats via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-administration.
-
Sample Analysis: Whole blood concentrations of the respective rapamycin compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), are calculated for both compounds and statistically compared.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive comparison of deuterated and non-deuterated rapamycin.
Conclusion
Based on established principles of medicinal chemistry and the known metabolic pathways of rapamycin, deuterium labeling holds the potential to significantly enhance its pharmacokinetic profile. By slowing the rate of metabolic clearance, a deuterated version of rapamycin is expected to exhibit a longer half-life and greater systemic exposure, which could translate to more sustained immunosuppressive and anti-proliferative activity in vivo. While the intrinsic biological activity at the molecular target is unlikely to change, the improved pharmacokinetics could offer considerable therapeutic advantages. However, without direct comparative experimental data, these benefits remain theoretical. The experimental protocols outlined in this guide provide a robust framework for conducting such a head-to-head comparison to definitively determine the impact of deuterium labeling on the biological activity of rapamycin.
References
Performance of Rapamycin-d3 in Clinical Laboratories: A Comparative Guide
In the landscape of therapeutic drug monitoring (TDM) for immunosuppressants, the accuracy and reliability of quantitative analysis are paramount. Rapamycin (also known as Sirolimus) is a critical drug in this class, and its precise measurement in patient samples is essential for optimizing dosage and minimizing toxicity. This guide provides a comprehensive evaluation of Rapamycin-d3, a deuterated internal standard, for the quantification of Rapamycin in clinical laboratory settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will compare its performance against alternative internal standards and provide supporting experimental data and protocols.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are indispensable in quantitative LC-MS/MS analysis. They are compounds added to samples in a known quantity before sample preparation to correct for variations in the analytical process, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects.[1][2]
Performance Comparison: this compound vs. Analog Internal Standards
A key consideration in assay development is the choice between an isotopically labeled internal standard (ILIS) like this compound and a structural analog internal standard (ANIS). A study comparing the performance of a ¹³C and deuterium-labeled Sirolimus (SIR-¹³C,D3) to an analog (desmethoxy-rapamycin) provides valuable insights.[3]
Precision and Trueness
The following table summarizes the within-day and between-day imprecision, as well as the trueness of Sirolimus quantification using both an ILIS and an ANIS. The data demonstrates that both types of internal standards can achieve acceptable performance, with the ILIS showing slightly better or comparable results in most cases.[3]
| Analyte | Internal Standard Type | Concentration (µg/L) | Within-day Imprecision (CV%) | Between-day Imprecision (CV%) | Trueness (%) |
| Sirolimus | ILIS (SIR-¹³C,D3) | 2.8 | 6.2 | 7.1 | 104 |
| 8.9 | 3.8 | 4.2 | 108 | ||
| 20.1 | 3.1 | 3.9 | 106 | ||
| Sirolimus | ANIS | 2.8 | 7.5 | 7.9 | 103 |
| 8.9 | 4.5 | 4.9 | 107 | ||
| 20.1 | 3.5 | 4.1 | 105 |
Adapted from Valbuena et al., 2016.[3]
Accuracy
The median accuracy of Sirolimus quantification was also compared. While both internal standards provided results within acceptable limits, this highlights that well-validated methods with either type of internal standard can yield reliable data.[3]
| Analyte | Internal Standard Type | Median Accuracy (%) |
| Sirolimus | ILIS (SIR-¹³C,D3) | 12.2 |
| Sirolimus | ANIS | 11.4 |
Adapted from Valbuena et al., 2016.[3]
While the study concluded that ILISs may not always be essential if a method is well-optimized with an ANIS, the general consensus in the scientific community is that deuterated internal standards like this compound offer superior compensation for matrix effects and variability in sample preparation, leading to more robust and reliable assays.[2][4]
Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the therapeutic drug monitoring of Rapamycin in whole blood samples.
Materials and Reagents
-
Whole blood samples (collected in EDTA tubes)
-
Rapamycin certified reference material
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc sulfate solution (0.1 M in water)
-
Formic acid
-
Ammonium acetate
-
Reagent-grade water
Sample Preparation
-
Aliquoting: To 100 µL of calibrator, quality control, or patient whole blood sample in a microcentrifuge tube, add 200 µL of a methanol solution containing the this compound internal standard (e.g., at 15 ng/mL).
-
Protein Precipitation: Add 300 µL of neat methanol to the mixture.
-
Vortexing: Vortex the mixture for 10 minutes to ensure complete protein precipitation and cell lysis.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of two components is typical:
-
A: 0.1 mM formic acid and 0.05 mM ammonium acetate in water
-
B: 0.1 mM formic acid and 0.05 mM ammonium acetate in methanol
-
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, and then returning to the initial conditions to re-equilibrate the column.
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for Rapamycin and this compound.
-
Rapamycin: m/z 931.7 → 864.6
-
This compound: m/z 934.7 → 864.6
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both Rapamycin and this compound.
-
Ratio Calculation: Calculate the ratio of the peak area of Rapamycin to the peak area of this compound for all samples, calibrators, and controls.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x weighting is commonly applied.
-
Quantification: Determine the concentration of Rapamycin in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
Visualizations
Rapamycin Signaling Pathway
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.[6][7][8][9]
Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow for Rapamycin TDM
The following diagram illustrates the key steps in the analytical workflow for quantifying Rapamycin in whole blood.
Caption: Workflow for Rapamycin quantification using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of Rapamycin offers significant advantages in terms of analytical accuracy and robustness. By closely mimicking the behavior of the unlabeled drug, it effectively compensates for variations in sample preparation and matrix effects, which are common challenges in clinical laboratory settings. While well-optimized methods using analog internal standards can provide acceptable performance, the use of a deuterated internal standard like this compound is considered best practice and contributes to higher confidence in the reported patient results, ultimately supporting better clinical decision-making.
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Rapamycin Using Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of rapamycin in biological matrices, with a specific focus on the use of Rapamycin-d3 as an internal standard. The data presented is a synthesis of findings from multiple validation studies to offer a comprehensive overview of expected performance across different laboratories and platforms.
Introduction to Rapamycin and the Importance of Accurate Quantification
Rapamycin (also known as Sirolimus) is a potent immunosuppressant and a key inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Its clinical use in preventing organ transplant rejection and in potential cancer therapies necessitates precise therapeutic drug monitoring (TDM) to ensure efficacy while avoiding toxicity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for rapamycin quantification due to its high specificity and sensitivity, surpassing traditional immunoassay methods. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of results.[1]
The mTOR Signaling Pathway
Rapamycin exerts its effects by inhibiting the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. The following diagram illustrates the key components and interactions within this pathway.
Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of Rapamycin.
Inter-laboratory Performance of Rapamycin Quantification by LC-MS/MS
The following tables summarize the quantitative performance data from various studies that have validated LC-MS/MS methods for rapamycin quantification using a deuterated internal standard. These tables provide a comparative look at key validation parameters.
Table 1: Summary of LC-MS/MS Method Performance for Rapamycin Quantification in Whole Blood
| Parameter | Study 1 | Study 2 | Study 3 |
| Internal Standard | Sirolimus-d3[1] | Ascomycin[2] | Deuterated IS[4] |
| Linearity Range (ng/mL) | 0.5 - 50.0[1] | 0.1 - 100[2] | 0.6 - 49.2[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 0.1[2] | 0.6[4] |
| Intra-day Precision (%CV) | < 15% | Not Reported | 0.9 - 14.7%[4] |
| Inter-day Precision (%CV) | < 15% | 7.8 - 13.0%[5] | 2.5 - 12.5%[4] |
| Accuracy (% Bias) | Within ±15% | 4.0 - 7.0%[5] | 90 - 113% (of nominal)[4] |
| Extraction Recovery | 85.6 - 92.5% | Not Reported | 76.6 - 84%[4] |
Experimental Protocols
A generalized experimental workflow for the quantification of rapamycin in whole blood using LC-MS/MS with this compound as an internal standard is outlined below. Specific parameters may vary between laboratories.
Sample Preparation
-
Aliquoting: A small volume of whole blood (typically 50-100 µL) is aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking: A working solution of this compound in a suitable organic solvent (e.g., methanol) is added to each sample, calibrator, and quality control.
-
Protein Precipitation: A protein precipitating agent, such as methanol, acetonitrile, or a zinc sulfate solution, is added to the sample to denature and precipitate blood proteins.[1][2][4] This step also serves to lyse the red blood cells, releasing the rapamycin.
-
Vortexing and Centrifugation: The samples are vortex-mixed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing rapamycin and the internal standard is carefully transferred to a clean tube or a 96-well plate for analysis.
Figure 2: General workflow for rapamycin sample preparation from whole blood.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is commonly used to separate rapamycin and this compound from other endogenous components.[1]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both rapamycin and this compound.[1]
-
Quantification: The peak area ratio of rapamycin to this compound is calculated and used to determine the concentration of rapamycin in the sample by referencing a calibration curve.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method, immunoassays such as the enzyme multiplied immunoassay technique (EMIT) are also used for rapamycin TDM. However, studies have shown that immunoassays can overestimate rapamycin concentrations due to cross-reactivity with its metabolites.[6] One comparative study found that EMIT results showed a positive bias of 63.1% compared to an LC-MS/MS method.[1] This highlights the superior specificity and accuracy of LC-MS/MS for rapamycin quantification.
Conclusion
The use of LC-MS/MS with this compound as an internal standard provides a robust, sensitive, and specific method for the quantification of rapamycin in biological matrices. While specific validation parameters may show some variability between laboratories, the overall performance is consistent and reliable for therapeutic drug monitoring and research applications. The detailed protocols and comparative data presented in this guide can assist researchers and clinicians in the implementation and evaluation of their own rapamycin quantification assays.
References
- 1. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
Navigating the Analytical Maze: A Comparative Guide to Certificate of Analysis Requirements for Rapamycin-d3 Standard
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount. This guide provides a comprehensive comparison of the essential Certificate of Analysis (CoA) requirements for Rapamycin-d3, a critical internal standard in bioanalytical studies. By understanding the key quality attributes and the analytical methods used to verify them, users can ensure the accuracy and reproducibility of their experimental results.
This compound, a deuterated analog of the immunosuppressant drug Rapamycin (also known as Sirolimus), is widely used as an internal standard in pharmacokinetic and metabolism studies. Its chemical similarity to the analyte of interest, coupled with its distinct mass, allows for precise quantification by mass spectrometry. A thorough Certificate of Analysis is the primary document that assures the identity, purity, and stability of this reference standard.
Unpacking the Certificate of Analysis: Key Quality Attributes
A comprehensive CoA for this compound should provide a detailed summary of its chemical and physical properties, along with the results of various analytical tests. While the format may vary between suppliers, the core information should be consistent and transparent.
Comparison of Typical Specifications from Leading Suppliers
To illustrate the expected quality attributes, the following table summarizes typical specifications for this compound from various leading suppliers of reference standards.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | White solid | Crystalline solid |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | C₅₁H₇₆D₃NO₁₃ | C₅₁H₇₆D₃NO₁₃ |
| Molecular Weight | 917.21 g/mol | 917.2 g/mol | 917.21 g/mol |
| Chemical Purity (HPLC) | ≥98% | ≥99% | ≥98.5% |
| Deuterated Forms (d₁-d₃) | ≥98% | Not specified | ≥99% (d₃) |
| Isotopic Purity | Not specified | ≥99 atom % D | Not specified |
| Identity Confirmation | ¹H NMR, Mass Spec | ¹H NMR, LC-MS | ¹H NMR, Mass Spec |
| Storage Conditions | -20°C, protect from light | -20°C | -20°C, desiccated |
Verifying Quality: A Deep Dive into Experimental Protocols
The values presented on a CoA are substantiated by rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results and ensuring the standard's suitability for its intended application.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of this compound and the position of the deuterium labels.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the this compound standard is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns are analyzed.
-
Analysis: The obtained spectrum is compared to the known spectrum of unlabeled Rapamycin. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the isotopic labeling. For this compound, this typically involves the methoxy group at the C7 position.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the chemical purity of the this compound standard by separating it from any impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an additive like formic acid to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.
-
Flow Rate: A constant flow rate, typically around 1 mL/min.
-
Detection: UV detection at a wavelength where Rapamycin has strong absorbance, usually around 278 nm.
-
Analysis: The chromatogram is analyzed to determine the area percentage of the main this compound peak relative to the total area of all peaks. This provides a measure of the chemical purity.
Identity and Purity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To confirm the molecular weight of this compound and further assess its purity.
Experimental Protocol:
-
Instrumentation: An LC-MS system, which couples an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatography: Similar HPLC conditions as described above are used to separate the components before they enter the mass spectrometer.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode. The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated or ammoniated adduct of this compound.
-
Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, confirming its identity. The purity can also be assessed by examining the presence of other ions in the spectrum.
Visualizing the Science: Workflows and Pathways
To provide a clearer understanding of the context in which this compound is used and how its quality is assured, the following diagrams illustrate key processes.
The Gold Standard in Bioanalysis: Justifying the Use of Rapamycin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of Rapamycin, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of the deuterated internal standard, Rapamycin-d3, against non-deuterated alternatives, supported by experimental data, to demonstrate its superior performance in bioanalytical applications.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is essential to correct for variability during sample preparation, chromatography, and detection.[1] An ideal IS should mimic the analyte of interest as closely as possible to ensure accurate and precise quantification.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for matrix effects and other sources of analytical variability.[3][4]
Mitigating the Matrix Effect: The Core Advantage of this compound
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Because this compound is chemically identical to Rapamycin, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement.[5] This allows for accurate correction and more reliable quantification. Structural analogs, an alternative to SIL-IS, may have different retention times and be affected differently by the matrix, leading to compromised data quality.
Performance Data: this compound vs. Structural Analog Internal Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of precision and accuracy.
Table 1: Comparison of Inter-assay Precision for Sirolimus (Rapamycin) Quantification
| Internal Standard Type | Internal Standard Used | Interpatient Assay Imprecision (CV%) |
| Deuterated (SIL) | Sirolimus-d3 (this compound) | 2.7% - 5.7% |
| Structural Analog | Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |
Data sourced from a study evaluating a deuterium-labeled internal standard for the measurement of Sirolimus (Rapamycin) by HPLC-ESI-MS/MS.[3]
Table 2: Performance Comparison of Isotopically Labeled vs. Analog Internal Standards for Sirolimus (Rapamycin) Analysis
| Performance Metric | Isotopically Labeled IS (ILIS) - Sirolimus-¹³C,d₃ | Analog IS (ANIS) - Desmethoxy-rapamycin |
| Within-day Imprecision | <10% | <10% |
| Between-day Imprecision | <8% | <8% |
| Trueness | 91% - 110% | 91% - 110% |
| Median Accuracy (SIR) | 12.2% | 11.4% |
This table summarizes data from a study comparing the effect of isotopically labeled or structural analog internal standards on the performance of an LC-MS/MS method for immunosuppressants, including Sirolimus (Rapamycin). While both internal standards showed acceptable performance in this particular study, the trend towards improved precision with deuterated standards is a key consideration for method robustness.[6]
Experimental Protocols
The following is a representative experimental protocol for the quantification of Rapamycin in whole blood using a deuterated internal standard and LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 50 µL of EDTA whole blood sample in a microcentrifuge tube, add the this compound internal standard solution.[7]
-
Precipitation: Add a protein precipitation solution, such as zinc sulfate in methanol, to the sample.[7][8]
-
Vortexing: Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.[9]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC Column: A C18 reversed-phase column is typically used.[6]
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or ammonium acetate is commonly employed.[8][9]
-
Injection Volume: A small volume of the extracted sample (e.g., 20 µL) is injected onto the LC system.[10]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Rapamycin.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify Rapamycin and this compound. Specific precursor-to-product ion transitions are monitored for each compound.[10]
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard like this compound.
Caption: Workflow for Rapamycin quantification using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard like this compound is a cornerstone of robust and reliable bioanalytical methods. Its ability to closely mimic the analyte of interest throughout the analytical process, particularly in compensating for matrix effects, leads to significant improvements in precision and accuracy compared to non-deuterated alternatives. For researchers, scientists, and drug development professionals who require the highest quality data, the justification for using this compound is clear and scientifically sound.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 10. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Rapamycin-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Rapamycin-d3, ensuring compliance with regulatory standards and fostering a secure research environment.
This compound, a deuterated form of the potent mTOR inhibitor Rapamycin, requires careful handling throughout its lifecycle, including its final disposal. While the deuteration does not add radiological hazards, the pharmacological activity of the parent compound necessitates that this compound be treated as a hazardous chemical.[1][2] Adherence to established disposal protocols is paramount to mitigate potential health risks and environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1][3] All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is considered a hazardous waste due to the toxicological properties of Rapamycin.[1][3] Do not dispose of this compound down the drain or in regular trash containers.[5][6]
-
Waste Identification and Classification : Classify this compound waste as "hazardous chemical waste." This includes the pure compound, solutions containing this compound, and any materials contaminated with it, such as pipette tips, gloves, and empty vials.[7][8]
-
Waste Segregation : Keep this compound waste separate from other laboratory waste streams.[7] Incompatible wastes should never be mixed in the same container.[8]
-
Containerization :
-
Solid Waste : Place solid this compound and contaminated disposable materials (e.g., weighing paper, gloves) into a designated, sealable, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste : Collect solutions containing this compound in a compatible, leak-proof container. Ensure the container is appropriate for the solvents used.[9]
-
Sharps : Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container.[5][6]
-
-
Labeling : Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic").[7][8] The date of waste accumulation should also be included.[7]
-
Storage : Store the sealed waste container in a designated, secure area away from general laboratory traffic.[7] Ensure it is stored in secondary containment to prevent spills.[8]
-
Disposal of Empty Containers :
-
Empty vials that once contained this compound should be triple-rinsed with a suitable solvent.[8]
-
The rinsate must be collected and treated as hazardous liquid waste.[8]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5][6]
-
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[7][10]
Quantitative Data Summary
| Hazard Classification | Details | Source |
| Carcinogenicity | Suspected of causing cancer (Category 2) | [1][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | [1][3] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure (Category 1) | [1][3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within the research community. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. moravek.com [moravek.com]
- 3. fishersci.ie [fishersci.ie]
- 4. esschemco.com [esschemco.com]
- 5. umdearborn.edu [umdearborn.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. kamatlab.com [kamatlab.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Rapamycin-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Rapamycin-d3. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and precision in your critical work.
Rapamycin and its deuterated analog, this compound, are potent mTOR inhibitors and immunosuppressants.[1][2][3] Due to its cytotoxic and immunosuppressive properties, stringent safety measures are necessary to prevent occupational exposure.[4][5] Chronic exposure can lead to an increased risk of infection, embryo-toxicity, and other metabolic and reproductive disorders.[4] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols is mandatory to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free | Prevents skin contact and absorption. Double gloving is required when handling the pure compound or concentrated solutions.[6] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 / EN166 | Protects eyes from dust particles and splashes.[7] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[8] |
| Body Protection | Disposable Gown or Lab Coat | Impermeable, with long sleeves and tight cuffs | Protects skin and personal clothing from contamination.[6][9] |
Standard Operating Procedure for Handling this compound
All handling of this compound, particularly weighing and reconstituting the solid form, must be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[6]
Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the designated fume hood is certified and functioning correctly. Cover the work surface with a disposable, plastic-backed absorbent pad.[6] Gather all necessary equipment and reagents.
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Weighing : Carefully weigh the solid this compound in the fume hood. Use anti-static measures if necessary. Avoid creating dust.
-
Reconstitution : Add the appropriate solvent (e.g., DMSO, Ethanol) to the solid compound.[7] Cap the vial securely and mix gently until fully dissolved.
-
Aliquoting and Storage : If necessary, aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles. Store the stock solution and aliquots at -20°C or as recommended by the manufacturer, protected from light.[7][10]
-
Decontamination : After handling, decontaminate all surfaces with a suitable cleaning agent, such as soap and water, followed by a thorough rinse.[6]
-
Waste Disposal : Dispose of all contaminated materials as outlined in the disposal plan below.
-
Doff PPE : Remove PPE in the correct order to avoid self-contamination, starting with gloves, then the gown, followed by eye and respiratory protection. Wash hands thoroughly after removing all PPE.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste is considered hazardous chemical waste.
Workflow for this compound Waste Disposal
Disposal Protocol:
-
Solid Waste : All contaminated solid waste, including gloves, disposable gowns, absorbent pads, and empty vials, must be collected in a designated, leak-proof, and clearly labeled yellow chemotherapeutic waste bag or container.[11] Do not dispose of this waste in regular trash or biohazard bags.[11]
-
Liquid Waste : Unused or expired this compound solutions and solvent rinses must be collected in a sealed, leak-proof hazardous chemical waste container.[6] Do not dispose of liquid waste down the drain.[6][11]
-
Sharps : All contaminated sharps, such as needles and syringes, must be placed directly into a designated, puncture-resistant chemotherapy sharps container.[6]
-
Final Disposal : All waste containers must be clearly labeled as "Chemotherapeutic Waste" or "Hazardous Waste" and include the name of the compound.[11] Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department.[6]
By adhering to these rigorous safety protocols, you contribute to a secure research environment, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety of mTOR inhibitors in adult solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. aenova-group.com [aenova-group.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. esschemco.com [esschemco.com]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 9. pogo.ca [pogo.ca]
- 10. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 11. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
